RO9021
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZVCDVZCRLIKN-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Targeting Mechanism of RO9021: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RO9021, a small molecule inhibitor with dual activity against Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential therapeutic applications.
Core Mechanism of Action
This compound has been identified as a potent inhibitor of two distinct protein kinases: PknG, a key virulence factor in Mycobacterium tuberculosis (Mtb), and SYK, a crucial mediator of immunoreceptor signaling in humans. Its inhibitory action stems from its ability to compete with ATP for the kinase binding site, thereby blocking downstream phosphorylation events.
Inhibition of Mycobacterium tuberculosis PknG
This compound effectively inhibits the kinase activity of Mtb PknG, a serine/threonine protein kinase essential for the intracellular survival of the bacterium[1][2][3]. By targeting PknG, this compound disrupts key signaling pathways that allow Mtb to evade the host immune system and regulate its metabolism for survival within macrophages[1][2][3].
Inhibition of Human Spleen Tyrosine Kinase (SYK)
In addition to its anti-mycobacterial activity, this compound is a highly potent, ATP-competitive inhibitor of human SYK. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of SYK by this compound has implications for the treatment of autoimmune and inflammatory diseases.
Quantitative Data
The inhibitory potency and binding affinity of this compound against its targets have been quantified through various in vitro and computational methods.
| Target | Parameter | Value | Reference |
| M. tuberculosis PknG | IC50 | 4.4 ± 1.1 μM | [1][2][3] |
| Human SYK | IC50 | 5.6 nM | |
| M. tuberculosis PknG | Binding Energy (Molecular Docking) | -7.7 kcal/mol | [4] |
Signaling Pathways
This compound modulates distinct signaling pathways by inhibiting PknG in M. tuberculosis and SYK in human cells.
M. tuberculosis PknG Signaling
PknG is a central regulator of Mtb physiology and virulence. It is secreted by the bacterium into the host cell cytoplasm, where it manipulates host processes and regulates bacterial metabolism.
-
Metabolic Regulation: PknG phosphorylates the substrate GarA, which in turn regulates the tricarboxylic acid (TCA) cycle and glutamate metabolism. This allows Mtb to adapt to the nutrient-limited environment within the host macrophage.
-
Host Autophagy Manipulation: PknG interacts with host proteins such as AKT and RAB14 to modulate autophagy, a cellular process for degrading and recycling cellular components. By manipulating autophagy, PknG prevents the clearance of Mtb by the host cell.
-
Immune Evasion: PknG has been shown to function as an unconventional ubiquitinating enzyme, leading to the degradation of key components of the host's innate immune signaling pathways.
Human SYK Signaling
SYK is a key component of the signaling cascade downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.
-
BCR Signaling: Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade involving phosphorylation of downstream targets like BTK, PLCγ2, AKT, and ERK. This leads to B-cell proliferation, differentiation, and antibody production.
-
Fc Receptor Signaling: SYK is also activated downstream of Fc receptors on mast cells and other immune cells, leading to degranulation and the release of inflammatory mediators.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the inhibitory activity of this compound.
PknG Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Mtb PknG enzyme
-
PknG substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution (or vehicle control)
-
2 µL of PknG enzyme in kinase reaction buffer
-
2 µL of a mixture of PknG substrate and ATP in kinase reaction buffer
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
SYK Inhibition Assay (Radiometric Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a SYK substrate peptide.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate peptide
-
This compound (or other test compounds)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
This compound dilution (or vehicle control)
-
SYK enzyme
-
SYK substrate peptide
-
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising dual-activity inhibitor that targets both a key virulence factor in Mycobacterium tuberculosis and a critical mediator of the human immune response. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable tool for further research and a potential lead compound for the development of novel therapeutics for tuberculosis and autoimmune diseases. This guide provides a comprehensive overview of the current understanding of this compound's molecular pharmacology, serving as a resource for the scientific community.
References
The Discovery and Synthesis of RO9021: A Dual Inhibitor of Mtb PknG and Human SYK
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological activity of the compound RO9021 (CHEMBL3237561), a molecule with dual inhibitory action against Mycobacterium tuberculosis (Mtb) protein kinase G (PknG) and human spleen tyrosine kinase (SYK). Initially identified through a large-scale virtual screening for novel anti-tuberculosis agents, this compound has also been characterized as a potent and selective SYK inhibitor. This document provides a comprehensive overview of its discovery process, a plausible synthesis route based on patent literature, detailed experimental protocols for key biological assays, and a summary of its known quantitative biological data. Furthermore, it visualizes the intricate PknG signaling pathway and the logical workflow of the compound's discovery.
Discovery of this compound
This compound was identified as a potential inhibitor of PknG through a comprehensive computational and in vitro study aimed at discovering new anti-tuberculosis drugs.[1] The discovery process began with a pharmacophore-based virtual screening of approximately 1.5 million molecules from the CHEMBL21 database.[1] This initial screening yielded 689 potential candidates, which were then subjected to molecular docking simulations to predict their binding affinity to the PknG active site.[1] From this, 62 promising compounds were identified, and after considering previously reported biological activities and commercial availability, 14 compounds were selected for in vitro validation.[1] Among these, this compound emerged as a confirmed inhibitor of PknG kinase activity.[1]
Independent of its discovery as a PknG inhibitor, this compound was also developed as a novel, orally bioavailable, and ATP-competitive inhibitor of human spleen tyrosine kinase (SYK), a key mediator in various immune signaling pathways.[2]
Workflow for the Discovery of this compound as a PknG Inhibitor
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
RO9021: A Technical Whitepaper on its Role as a Novel Inhibitor in Tuberculosis Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mtb, is a key virulence factor essential for the bacterium's survival within host macrophages. PknG disrupts the host's innate immune response by inhibiting the fusion of phagosomes with lysosomes, thereby creating a protected niche for mycobacterial replication. This critical role makes PknG a promising target for new anti-tubercular drugs.
This technical guide details the discovery and preclinical evaluation of RO9021 (CHEMBL3237561), a novel and potent inhibitor of Mtb PknG. This compound was identified through a sophisticated computational drug discovery pipeline, including pharmacophore-based virtual screening and molecular docking, and subsequently validated by in vitro biochemical assays. This document provides an in-depth overview of the experimental protocols, quantitative data, and the underlying signaling pathways related to this compound's activity, serving as a comprehensive resource for researchers in the field of TB drug discovery.
Introduction to PknG as a Therapeutic Target
Mycobacterium tuberculosis has evolved intricate mechanisms to evade the host immune system. One of its key strategies is to arrest the maturation of the phagosome, the cellular compartment in which it resides after being engulfed by macrophages. PknG is a central player in this process.[1][2] Secreted by Mtb, PknG is a multi-domain protein with a central kinase domain flanked by an N-terminal rubredoxin-like domain and a C-terminal tetratricopeptide repeat (TPR) domain.[3][4][5] The kinase activity of PknG is crucial for its function in virulence.[1][2]
The inhibition of phagosome-lysosome fusion is a key mechanism of Mtb's intracellular survival.[1][2] PknG has been shown to interfere with host cell signaling pathways that govern vesicular trafficking. Specifically, PknG targets the Rab7l1 signaling pathway, preventing the recruitment of essential proteins required for phagosomal maturation.[1][2][6] By inhibiting PknG, it is possible to restore the natural host defense mechanism, leading to the fusion of the mycobacterial phagosome with the lysosome and subsequent bacterial clearance.[3][4][5] Therefore, small molecule inhibitors of PknG, such as this compound, represent a promising host-directed therapeutic strategy to combat tuberculosis.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of Mtb PknG. The following table summarizes the key quantitative data from computational and in vitro studies. While the primary research indicates "excellent reported pharmacokinetic parameters," specific publicly available data on ADME and cytotoxicity for this compound is limited at present.[7][8][9]
| Parameter | Value | Method | Reference |
| PknG Inhibition (IC50) | 4.4 ± 1.1 μM | ADP-Glo Kinase Assay | [7][8][9] |
| Binding Affinity (Docking Score) | -7.54 kcal/mol (s.d. = 0.77) | Molecular Docking (AutoDock Vina) | [7][8][9][10][11] |
Experimental Protocols
This section details the methodologies employed in the discovery and initial validation of this compound as a PknG inhibitor.
Pharmacophore-Based Virtual Screening
This computational method was used to identify potential PknG inhibitors from a large chemical library. The process is based on the three-dimensional arrangement of chemical features necessary for biological activity.
Protocol:
-
Model Generation: A structure-based pharmacophore model was generated using the crystal structure of Mtb PknG in complex with a known inhibitor, AX20017 (PDB ID: 2PZI).[10] The key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, within the PknG active site were identified.
-
Database Preparation: A multi-conformational database of small molecules (e.g., from the ChEMBL library) was prepared. For each molecule, multiple low-energy conformations were generated to account for its flexibility.
-
Virtual Screening: The pharmacophore model was used as a 3D query to screen the prepared chemical database. Molecules from the database that matched the pharmacophore features both in type and spatial arrangement were retained as initial hits.
-
Hit Filtering: The initial hits were filtered based on drug-like properties (e.g., Lipinski's rule of five) and novelty of the chemical scaffold to select a subset of candidates for further analysis.
Molecular Docking
Molecular docking was used to predict the binding mode and estimate the binding affinity of the candidate compounds to the PknG active site.
Protocol:
-
Protein and Ligand Preparation: The 3D structure of PknG (from PDB ID: 2PZI) was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structures of the candidate compounds were generated and optimized.
-
Docking Simulation: AutoDock Vina, implemented within LigandScout, was used to perform the docking calculations.[10][11] The software explores a range of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The binding poses were scored based on a function that estimates the free energy of binding. The top-scoring compounds with favorable interactions with key residues in the PknG active site (e.g., Glu233 and Val235) were selected for in vitro testing.[11]
In Vitro PknG Kinase Activity Assay (ADP-Glo™ Assay)
This biochemical assay was used to experimentally measure the inhibitory activity of this compound against PknG. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Protocol:
-
Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl2, and 1 mM DTT.
-
Component Addition: The following components were added to the reaction mixture:
-
170 nM of purified Mtb PknG enzyme.
-
7 µM of the substrate protein, GarA.
-
10 µM ATP.
-
Varying concentrations of this compound (or DMSO as a control).
-
-
Incubation: The reaction mixture was incubated at 37°C for 40 minutes to allow for the phosphorylation of GarA by PknG.
-
ADP Detection:
-
ADP-Glo™ Reagent was added to the reaction to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent was then added to convert the ADP generated into a luminescent signal. This was incubated for 30 minutes at room temperature.
-
-
Data Acquisition: The luminescence was measured using a plate reader. The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (Luminescence_control - Luminescence_inhibitor) / (Luminescence_control - Luminescence_no_enzyme)
Visualizations
Signaling Pathway of PknG in Phagosome Maturation Arrest
The following diagram illustrates the signaling pathway through which M. tuberculosis PknG inhibits the fusion of the phagosome with the lysosome in a host macrophage.
Caption: PknG inhibits phagosome maturation by targeting Rab7l1.
Experimental Workflow for this compound Discovery
This diagram outlines the sequential workflow from computational screening to the in vitro validation of this compound.
Caption: Workflow for the discovery of this compound.
Logical Relationship of PknG Structure and Inhibition by this compound
This diagram illustrates the multi-domain structure of PknG and the targeted inhibition of its kinase domain by this compound.
Caption: this compound inhibits the kinase domain of PknG.
Conclusion and Future Directions
This compound has been successfully identified and validated as a novel inhibitor of Mycobacterium tuberculosis PknG. The computational discovery pipeline, combining pharmacophore-based screening and molecular docking, proved to be an efficient strategy for identifying a potent hit compound. The in vitro kinase assays confirmed the inhibitory activity of this compound with a promising IC50 value.
The inhibition of PknG by this compound represents a significant step towards developing new anti-tubercular therapeutics that operate through a novel mechanism of action. By targeting a key virulence factor, this compound has the potential to disarm the bacterium's defense against the host immune system, thereby rendering it susceptible to clearance.
Future research should focus on:
-
Lead Optimization: Chemical modifications of the this compound scaffold could lead to improved potency, selectivity, and pharmacokinetic properties.
-
In-depth ADME and Toxicology Studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound and its analogs is crucial for their advancement as drug candidates.
-
In Vivo Efficacy Studies: Assessing the efficacy of this compound in animal models of tuberculosis is a critical next step to determine its therapeutic potential.
-
Mechanism of Action Studies: Further elucidation of the downstream effects of PknG inhibition in the context of a bacterial infection will provide a deeper understanding of its role in Mtb pathogenesis.
References
- 1. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New substrates and interactors of the mycobacterial Serine/Threonine protein kinase PknG identified by a tailored interactomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Efficacy of RO9021: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy studies of RO9021, a compound identified as a dual inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a thorough understanding of this compound's potential as a therapeutic agent.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified against its two primary targets, PknG and SYK, through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency.
| Target | Organism/Cell Line | Assay Type | IC50 Value | Reference |
| Protein Kinase G (PknG) | Mycobacterium tuberculosis | ADP-Glo Kinase Assay | 4.4 ± 1.1 µM | [1][2] |
| Spleen Tyrosine Kinase (SYK) | Human | Radiometric (33P-ATP) | 5.6 nM | [3] |
| FcεR-mediated degranulation | Mast Cell | Degranulation Assay | 22.8 ± 1.7 nM | [3] |
Experimental Protocols
The identification and validation of this compound as a PknG inhibitor involved a multi-step process, beginning with computational screening and culminating in biochemical assays. A similar approach was taken to characterize its activity against SYK.
PknG Inhibitor Discovery Workflow
The discovery of this compound as a PknG inhibitor followed a structured, multi-stage process that combined computational and experimental techniques.[2]
A 3D pharmacophore model was generated based on the known PknG inhibitor AX20017.[2] This model was then used to screen the CHEMBL21 database, comprising approximately 1.5 million molecules, to identify compounds with similar structural features likely to bind to the PknG active site.[1][2] This initial screening yielded 689 potential candidates.[1][2]
The 689 candidates from the pharmacophore screening were further filtered using molecular docking simulations with AutoDock Vina.[2] The crystal structure of PknG (PDB ID: 2PZI) was used as the target. This step narrowed the field to 62 promising compounds with favorable binding affinities, estimated at an average of -7.54 kcal/mol.[1][2]
The most promising candidates from the docking studies, including this compound, were selected for in vitro validation of their PknG inhibitory activity.[2] The ADP-Glo kinase assay was employed, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase. This assay confirmed that this compound is a dose-dependent inhibitor of PknG.[1][2]
SYK Inhibition and Selectivity Profiling
This compound was also characterized as a potent and selective SYK inhibitor.
The inhibitory activity of this compound against SYK was determined using a radiometric assay that measures the incorporation of 33P-ATP into a SYK substrate peptide.[4]
To assess the selectivity of this compound, it was profiled against a panel of 392 non-mutant kinases using the KinomeScan technology.[4] This method measures the binding of the compound to a wide range of kinases, providing a comprehensive selectivity profile. The results indicated that this compound is a highly selective inhibitor of SYK.[3]
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the preliminary studies of this compound.
PknG Signaling Pathway in Mycobacterium tuberculosis
Caption: PknG's role in preventing phagosome-lysosome fusion and this compound's inhibitory action.
Experimental Workflow for PknG Inhibitor Identification
Caption: Workflow for identifying this compound as a PknG inhibitor.
SYK Signaling in Immune Response
Caption: this compound's inhibition of the SYK signaling pathway in immune cells.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Understanding the Structure-Activity Relationship of RO9021: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO9021 has been identified as a promising inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor that enables the bacterium to survive within host macrophages. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related compounds targeting PknG. While a dedicated SAR study on a series of this compound analogs is not yet publicly available, this document synthesizes the current knowledge on this compound's mechanism of action, its binding mode, and the broader SAR landscape of PknG inhibitors. This guide also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound and its Target, PknG
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of antibiotic-resistant strains.[1][2][3][4][5] A key factor in the pathogen's success is its ability to persist within host macrophages by preventing the fusion of phagosomes with lysosomes, a process where the mycobacterial serine/threonine protein kinase G (PknG) plays a pivotal role.[1][2][3][4][5] PknG is secreted by the bacterium into the host cell cytoplasm and disrupts normal cellular signaling pathways, making it a prime target for novel anti-tubercular therapies.
This compound (CHEMBL3237561) was identified as a potent inhibitor of PknG through a combination of pharmacophore-based virtual screening and subsequent in vitro assays.[1][2][3][4] It demonstrates a dose-dependent inhibitory effect on PknG's kinase activity.[1][2][3][4]
Quantitative Data on this compound and Reference Compounds
The following table summarizes the key quantitative data for this compound and the well-characterized PknG inhibitor, AX20017, which often serves as a reference compound in PknG inhibitor studies.
| Compound | Target | Assay Type | IC50 (μM) | Binding Affinity (kcal/mol) | Reference |
| This compound | M. tuberculosis PknG | In vitro kinase assay | 4.4 ± 1.1 | -7.54 (s.d. = 0.77) | [1][2][3][4] |
| AX20017 | M. tuberculosis PknG | In vitro kinase assay | Not explicitly stated, but this compound's activity is described as similar. | Not explicitly stated | [1][2][3][4] |
Structure-Activity Relationship (SAR) Insights
A comprehensive SAR study detailing the systematic modification of the this compound scaffold and the corresponding impact on PknG inhibitory activity is not yet available in the public domain. However, analysis of the binding mode of this compound and comparison with other PknG inhibitors provide valuable insights into the key structural features required for activity.
Binding Mode of this compound in the PknG Active Site
Molecular docking and dynamics simulations have elucidated the putative binding mode of this compound within the ATP-binding pocket of PknG.[4] Key interactions include:
-
Hydrophobic Interactions: The core of the this compound molecule is predicted to engage in hydrophobic interactions with amino acid residues lining the ATP-binding pocket.
-
Hydrogen Bonding: The molecule likely forms critical hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.
-
Ionizable Area Interactions: The presence of a positive ionizable area in the binding site suggests that electrostatic interactions may also play a role in the binding of this compound.
The reference compound AX20017 shares a similar binding mode, highlighting the importance of these interactions for PknG inhibition.[4]
General SAR of PknG Inhibitors
While specific SAR data for this compound analogs is lacking, broader studies on PknG inhibitors with related scaffolds, such as those based on a pyridazine core, suggest the following general principles:
-
Core Scaffold: The central heterocyclic ring system is crucial for establishing the correct orientation within the binding pocket to allow for key hydrogen bonding and hydrophobic interactions.
-
Substituents on the Core: Modifications to the substituents on the core scaffold can significantly impact potency and selectivity. These modifications can be used to probe different sub-pockets within the active site and optimize interactions.
-
Amine Substituents: In many kinase inhibitors, amino groups are key for forming hydrogen bonds with the hinge region of the kinase. The nature and substitution pattern of these amines can fine-tune binding affinity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound.
Pharmacophore-Based Virtual Screening
-
Objective: To identify potential PknG inhibitors from a large compound library.
-
Methodology:
-
A pharmacophore model was generated based on the co-crystal structure of PknG with the known inhibitor AX20017.
-
This model defined the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding.
-
A large chemical database (e.g., ChEMBL) was screened in silico to identify molecules that matched the pharmacophore model.
-
Hits from the virtual screen were then subjected to further computational analysis, such as molecular docking.
-
Molecular Docking
-
Objective: To predict the binding mode and estimate the binding affinity of candidate compounds to the PknG active site.
-
Methodology:
-
The three-dimensional structure of PknG was obtained from the Protein Data Bank (PDB).
-
The candidate compounds were docked into the ATP-binding site of PknG using a suitable docking program.
-
The resulting poses were scored based on a scoring function that estimates the binding free energy.
-
The predicted binding modes were visually inspected to identify key interactions with active site residues.
-
In Vitro PknG Kinase Assay
-
Objective: To experimentally measure the inhibitory activity of compounds against PknG.
-
Methodology:
-
Recombinant PknG enzyme was purified.
-
The kinase reaction was initiated by adding a substrate (e.g., a generic kinase substrate or a specific PknG substrate) and ATP.
-
The test compound (e.g., this compound) was added at various concentrations.
-
The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay that measures the amount of remaining ATP.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curve.
-
Molecular Dynamics Simulations
-
Objective: To assess the stability of the PknG-inhibitor complex over time.
-
Methodology:
-
The docked complex of PknG and the inhibitor (e.g., this compound) was used as the starting point.
-
The complex was placed in a simulated aqueous environment.
-
A molecular dynamics simulation was run for a specified period (e.g., nanoseconds) to observe the dynamic behavior of the complex.
-
The stability of the complex was assessed by analyzing parameters such as root-mean-square deviation (RMSD) of the protein and ligand.
-
Visualizations of Pathways and Workflows
PknG Signaling Pathway in Phagosome-Lysosome Fusion Inhibition
The following diagram illustrates the role of PknG in preventing the fusion of phagosomes containing M. tuberculosis with lysosomes within a host macrophage.
Caption: PknG secreted by M. tuberculosis inhibits phagosome-lysosome fusion.
Experimental Workflow for this compound Identification
This diagram outlines the experimental workflow that led to the identification of this compound as a PknG inhibitor.
Caption: Workflow for the identification and validation of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-tubercular agents targeting PknG. While its inhibitory activity and binding mode have been characterized, a detailed structure-activity relationship study is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate the key structural determinants for PknG inhibition. Such studies will be instrumental in advancing this compound from a promising hit to a viable drug candidate in the fight against tuberculosis.
References
- 1. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome–Lysosome Fusion [ouci.dntb.gov.ua]
- 2. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
RO9021: A Dual Kinase Inhibitor with Therapeutic Potential Beyond Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RO9021 is a potent small molecule inhibitor initially identified as a promising agent against Mycobacterium tuberculosis through its inhibition of protein kinase G (PknG).[1][2][3][4] Subsequent research has revealed its highly potent and selective inhibition of human spleen tyrosine kinase (SYK), a critical mediator in immune signaling pathways.[5][6][7][8] This dual inhibitory activity positions this compound as a compelling candidate for therapeutic applications beyond tuberculosis, particularly in the realm of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and potential therapeutic signaling pathways associated with this compound, with a focus on its non-tuberculosis applications.
Core Mechanism of Action
This compound exhibits a dual mechanism of action by targeting two distinct kinases:
-
Mycobacterium tuberculosis Protein Kinase G (PknG): this compound inhibits the kinase activity of PknG, which is essential for the survival of M. tuberculosis within host macrophages.[1][2][6][9] PknG plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacterium from degradation.[1][2]
-
Human Spleen Tyrosine Kinase (SYK): this compound is a novel ATP-competitive inhibitor of SYK.[5][7][8] SYK is a key non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[9][10][11] By inhibiting SYK, this compound can modulate a wide range of immune cell functions, including proliferation, differentiation, and inflammatory responses.[1][10]
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified in various in vitro assays.
| Target Kinase | Assay Type | IC50 Value | Reference |
| M. tuberculosis PknG | Luminescence-based inhibitory assay | 4.4 ± 1.1 µM | [1][2][6][9] |
| Human SYK | Radiometric assay | 5.6 nM (average) | [7][8] |
| Human SYK (FcεR-mediated mast cell activation) | Degranulation assay | 22.8 ± 1.7 nM | [7][8] |
Potential Therapeutic Applications Beyond Tuberculosis
The potent inhibition of SYK by this compound suggests its utility in treating a variety of autoimmune and inflammatory diseases.
Rheumatoid Arthritis (RA)
SYK is a critical component of the signaling cascade initiated by Fc receptor activation on immune cells, which is a key driver of inflammation and joint destruction in RA.[12] this compound has demonstrated efficacy in preclinical models of RA.
-
Mechanism: By inhibiting SYK, this compound can block signaling downstream of Fcγ receptors on macrophages and monocytes, reducing the production of pro-inflammatory cytokines.[2][13] It also suppresses BCR signaling in B cells, which are implicated in autoantibody production.[1][7] Furthermore, this compound has been shown to block osteoclastogenesis, the process of bone resorption that contributes to joint damage in RA.[1][14]
-
Preclinical Evidence: Oral administration of this compound has been shown to inhibit arthritis progression in a mouse model of collagen-induced arthritis (mCIA).[1][15]
Multiple Sclerosis (MS)
Emerging evidence points to a crucial role for SYK in the pathology of multiple sclerosis.
-
Mechanism: SYK is a key regulator of microglial phagocytosis.[9] In the context of MS, microglia are responsible for clearing myelin debris, a hallmark of the disease.[1][9] By potentially modulating SYK activity, this compound could enhance the clearance of this debris, thereby reducing inflammation and promoting a neuroprotective environment.[1][2] This offers a novel therapeutic strategy that could complement existing immunomodulatory treatments for MS.[1]
Signaling Pathways and Experimental Workflows
SYK Signaling Pathway in Autoimmune Disease
The following diagram illustrates the central role of SYK in immune receptor signaling and the points of intervention for this compound.
Caption: SYK signaling pathway in immune cells and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy in a Collagen-Induced Arthritis (CIA) Model
This workflow outlines the key steps in evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Caption: Workflow for evaluating this compound in a collagen-induced arthritis mouse model.
Detailed Experimental Protocols
In Vitro SYK Kinase Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to characterize selective SYK inhibitors.[8]
1. Materials:
-
Recombinant human SYK enzyme (inactive)
-
PTP1B phosphatase
-
Substrate cocktail:
-
20 µM ATP
-
0.025 µCi ATP-γ-³³P
-
10 µM biotinylated synthetic peptide substrate
-
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
96-well plates
-
Top counter for scintillation counting
2. Procedure:
-
Dephosphorylate the inactive SYK enzyme using PTP1B phosphatase according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the dephosphorylated SYK enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the substrate cocktail to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated ATP-γ-³³P.
-
Measure the incorporation of ³³P into the peptide substrate using a top counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro PknG Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay used to identify PknG inhibitors.[16]
1. Materials:
-
Recombinant M. tuberculosis PknG enzyme
-
GarA (PknG substrate)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well opaque plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of this compound in reaction buffer.
-
In a 96-well opaque plate, set up the kinase reaction by adding:
-
170 nM PknG
-
7 µM GarA
-
10 µM ATP
-
Serially diluted this compound or vehicle control (DMSO)
-
-
Incubate the plate at 37°C for 40 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Osteoclastogenesis Assay
This protocol describes the in vitro differentiation of osteoclasts to assess the effect of this compound.[17][18]
1. Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 macrophage cell line
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound dissolved in DMSO
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
2. Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate in the presence of M-CSF (for BMMs).
-
Allow the cells to adhere overnight.
-
Replace the medium with differentiation medium containing RANKL and M-CSF (for BMMs).
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Culture the cells for 4-6 days, replacing the medium with fresh differentiation medium and this compound every 2 days.
-
After the incubation period, fix the cells.
-
Stain the cells for TRAP activity using a TRAP staining kit.
-
Identify and count TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
Quantify the effect of this compound on osteoclast formation.
Conclusion
This compound presents a compelling profile as a dual inhibitor of M. tuberculosis PknG and human SYK. While its development as an anti-tuberculosis agent is noteworthy, its potent and selective inhibition of SYK opens up significant therapeutic opportunities in the treatment of autoimmune diseases such as rheumatoid arthritis and potentially multiple sclerosis. The data summarized and the protocols detailed in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for these challenging conditions. Further investigation into its in vivo efficacy, safety profile, and precise molecular mechanisms in various disease models is warranted.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Microglia rely on SYK signalling to mount neuroprotective responses in models of Alzheimer's disease and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SYK enzyme modulates microglia in Alzheimer's disease, multiple sclerosis | BioWorld [bioworld.com]
- 10. Microglia rely on SYK signalling to mount neuroprotective responses in models of Alzheimer's disease and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Early Research on the Pharmacokinetic Properties of RO9021
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetic properties of RO9021 from early research. This compound has been identified as a potential inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This document summarizes the available data, details relevant experimental protocols, and visualizes key pathways and workflows.
Pharmacokinetic Properties of this compound
While the specific quantitative data from the pivotal study is not publicly available in the retrieved search results, the information points to a study in a mouse model of collagen-induced arthritis where this compound was administered orally, and an observable pharmacokinetic-pharmacodynamic (PK-PD) correlation was noted.[1]
Table 1: Summary of Available Pharmacokinetic and In Vitro Efficacy Data for this compound
| Parameter | Value/Information | Source |
| Target | Protein Kinase G (PknG) from Mycobacterium tuberculosis | [1][2] |
| In Vitro PknG Inhibition (IC50) | 4.4 ± 1.1 μM | [1][3][4] |
| PknG Binding Affinity (Molecular Docking) | -7.54 kcal/mol | [1] |
| Animal Model for PK | Mouse model of collagen-induced arthritis | [1] |
| Route of Administration | Oral | [1] |
| Pharmacokinetic Profile | Described as "excellent" with "observable pharmacokinetics (PK)-pharmacodynamic (PD) correlation". Specific quantitative data on Cmax, Tmax, AUC, and bioavailability are reported in the source publication but not available in the public domain search results. | [1][3][4] |
| Additional Target | Spleen tyrosine kinase (SYK) |
Experimental Protocols
In Vitro PknG Inhibition Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against M. tuberculosis PknG.
Objective: To quantify the dose-dependent inhibition of PknG kinase activity by this compound.
Materials:
-
Recombinant M. tuberculosis PknG enzyme
-
PknG substrate (e.g., GarA)
-
This compound
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Plate reader for luminescence detection
Methodology:
-
Compound Preparation: this compound is serially diluted to various concentrations to determine the dose-response relationship.
-
Kinase Reaction:
-
The PknG enzyme is incubated with the PknG substrate in the kinase assay buffer.
-
Varying concentrations of this compound are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of PknG inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo Pharmacokinetic Study (Proposed Protocol)
Based on standard practices for determining the pharmacokinetic profile of small molecules in early research, a likely protocol for the in vivo studies in mice is as follows.
Objective: To determine the pharmacokinetic parameters of this compound following oral administration in mice.
Materials:
-
This compound
-
Healthy, male or female mice of a specified strain (e.g., BALB/c)
-
Vehicle for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Dosing: A single dose of this compound, formulated in a suitable vehicle, is administered to a cohort of mice via oral gavage.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), blood samples are collected from a subset of animals at each time point (serial sampling or terminal bleeding).
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (determined by comparing the AUC after oral administration to the AUC after intravenous administration).
-
Visualizations
PknG Signaling Pathway in Mycobacterium tuberculosis
The serine/threonine protein kinase G (PknG) of Mycobacterium tuberculosis is a crucial virulence factor that manipulates host cell processes to promote bacterial survival. It is involved in at least two key pathways: the regulation of bacterial metabolism and the evasion of host innate immunity.
Caption: PknG signaling pathways in M. tuberculosis and the host macrophage.
Experimental Workflow for Screening PknG Inhibitors
The identification of this compound as a PknG inhibitor involved a multi-step computational and in vitro screening process.
Caption: Workflow for the identification of this compound as a PknG inhibitor.
References
Initial Toxicity Screening of the Compound RO9021: A Technical Guide
Disclaimer: This document outlines a representative initial toxicity screening process for a novel therapeutic compound. The specific experimental data presented for RO9021 is hypothetical and for illustrative purposes, as comprehensive public toxicity data for this compound is not available at the time of writing. The known information about this compound as a PknG inhibitor is used to provide context.
Introduction
This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial enzyme for the survival of the bacterium within macrophages.[1][2][3][4][5] With a reported in vitro IC50 value of 4.4 ± 1.1 μM against PknG, this compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics.[1][2][3][6] An essential step in the preclinical development of any new chemical entity is a thorough initial toxicity screening to assess its safety profile. This guide details a standard suite of in vitro and in vivo assays designed to provide a preliminary toxicological assessment of a compound like this compound.
In Vitro Toxicity Assessment
A battery of in vitro assays is typically the first step in evaluating the toxic potential of a new compound. These assays are designed to assess cytotoxicity, genotoxicity, and potential off-target effects in various cell lines.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing a preliminary indication of its therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | > 100 |
| 48 | 85.2 ± 5.1 | |
| 72 | 62.7 ± 4.3 | |
| A549 | 24 | > 100 |
| 48 | 91.5 ± 6.8 | |
| 72 | 75.1 ± 5.9 | |
| HEK293 | 24 | > 100 |
| 48 | 78.9 ± 4.7 | |
| 72 | 55.4 ± 3.8 |
Genotoxicity Assay
Objective: To assess the potential of this compound to induce DNA damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Data Presentation: Ames Test for this compound (Hypothetical Data)
| Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| + | Negative | |
| TA100 | - | Negative |
| + | Negative | |
| TA1535 | - | Negative |
| + | Negative | |
| TA1537 | - | Negative |
| + | Negative |
In Vivo Acute Toxicity Study
An acute toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single high dose of the compound.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.
Experimental Protocol: Acute Oral Toxicity Study in Mice
-
Animals: Healthy, young adult mice (e.g., BALB/c) of both sexes are used.
-
Dose Administration: this compound is formulated in an appropriate vehicle and administered once by oral gavage at increasing dose levels (e.g., 50, 150, 500, 2000 mg/kg). A control group receives the vehicle alone.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded daily.
-
Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, spleen, lungs, heart, brain) are collected, weighed, and preserved for histopathological examination.
-
Blood Analysis: Blood samples are collected for hematology and clinical chemistry analysis.
Data Presentation: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)
| Dose (mg/kg) | Clinical Signs | Mortality |
| Vehicle Control | No observable signs | 0/10 |
| 50 | No observable signs | 0/10 |
| 150 | No observable signs | 0/10 |
| 500 | Mild lethargy for 4 hours post-dosing | 0/10 |
| 2000 | Pronounced lethargy, piloerection | 1/10 |
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action: PknG Inhibition
The primary mechanism of action of this compound is the inhibition of Mycobacterium tuberculosis PknG. This kinase is essential for the bacterium's ability to prevent the fusion of the phagosome with the lysosome within host macrophages, thereby allowing its survival and replication.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of a test compound.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of RO9021 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of RO9021, a known inhibitor of spleen tyrosine kinase (Syk) and Mycobacterium tuberculosis protein kinase G (PknG).[1][2][3][4][5] The following protocols describe a biochemical assay to determine the direct inhibitory effect of this compound on kinase activity and a cell-based assay to measure its impact on a downstream signaling pathway.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol outlines a biochemical assay to quantify the inhibitory activity of this compound against a target kinase. The principle of this assay is the detection of substrate phosphorylation by a specific antibody that recognizes the phosphorylated substrate.
Experimental Protocol
Materials:
-
Kinase (e.g., recombinant human Syk or Mtb PknG)
-
Biotinylated substrate peptide
-
ATP
-
This compound
-
HTRF® Kinase Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF® detection buffer
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HTRF® Kinase Buffer. The final concentration should be 2X the desired concentration in the assay.
-
Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in HTRF® Kinase Buffer to a 2X final concentration.
-
Assay Plate Setup:
-
Add 5 µL of 2X this compound dilution (or buffer for control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate mixture to all wells.
-
-
Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detection:
-
Prepare the detection mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.
-
Add 20 µL of the detection mix to each well to stop the kinase reaction.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated relative to the controls. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, can be determined by fitting the data to a four-parameter logistic equation.
Data Presentation
| Compound | Target Kinase | IC50 (µM)[1][2][3] |
| This compound | Mtb PknG | 4.4 ± 1.1 |
| AX20017 (Control) | Mtb PknG | Similar to this compound |
Cell-Based Assay: NF-κB Luciferase Reporter Assay in HEK293 Cells
This protocol describes a cell-based reporter assay to evaluate the effect of this compound on the NF-κB signaling pathway, which can be downstream of kinases like Syk.
Experimental Protocol
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNFα (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Prepare a solution of TNFα in serum-free DMEM at a concentration that induces a sub-maximal response. Add 10 µL of the TNFα solution to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
Data Analysis: The luminescence signal is proportional to the activity of the NF-κB reporter. Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNFα-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
| Treatment | NF-κB Activity (Relative Luminescence Units) |
| Unstimulated Control | Baseline |
| TNFα Stimulated | High |
| TNFα + this compound (Increasing Conc.) | Dose-dependent decrease |
Visualizations
Caption: HTRF® Kinase Assay Workflow.
Caption: NF-κB Signaling Pathway and this compound Inhibition.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for RO9021 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO9021 is a potent and versatile small molecule inhibitor with demonstrated activity against two key protein kinases: Mycobacterium tuberculosis Protein kinase G (PknG) and human Spleen Tyrosine Kinase (SYK). Its dual inhibitory action makes it a valuable tool for research in both infectious diseases, specifically tuberculosis, and immunology or inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including quantitative data, experimental procedures, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified in various assays. A summary of these key parameters is presented below for easy comparison.
| Target | Assay Type | Parameter | Value | Reference |
| M. tuberculosis PknG | Luminescence-based in vitro kinase assay | IC₅₀ | 4.4 ± 1.1 µM | [1][2][3] |
| Human SYK | Radiometric in vitro kinase assay | IC₅₀ | 5.6 nM |
I. This compound as an Inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG)
A. Mechanism of Action and Signaling Pathway
Mycobacterium tuberculosis (Mtb) PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by the bacterium into the host macrophage. It plays a crucial role in the pathogen's survival by manipulating host cellular processes. PknG is known to interfere with phagosome-lysosome fusion, allowing the mycobacteria to evade degradation. Recent studies have elucidated a more complex role for PknG in host cell manipulation, including the modulation of autophagy and innate immune signaling pathways.
PknG has been shown to interact with and suppress the activation of the serine/threonine kinase AKT, a key regulator of the PI3K/AKT/mTOR signaling pathway that governs autophagy. By inhibiting AKT, PknG can promote the induction of autophagy. However, PknG also blocks the later stages of autophagy, specifically autophagosome maturation, by interacting with the host small GTPase RAB14. This dual effect on the autophagy pathway ultimately benefits the intracellular survival of Mtb.
Furthermore, PknG can function as an unconventional ubiquitinating enzyme. It targets and mediates the degradation of TRAF2 and TAK1, which are essential adaptor and kinase proteins in the NF-κB signaling pathway. By degrading these key components, PknG effectively inhibits the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory cytokines and for orchestrating an effective anti-mycobacterial immune response.
B. Experimental Protocols
This protocol is adapted from published methods to determine the IC₅₀ of this compound against Mtb PknG.[1]
a. Workflow Diagram
b. Materials
-
Recombinant Mtb Protein Kinase G (PknG)
-
Recombinant GarA (substrate for PknG)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Reaction Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
c. Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in kinase reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
In a 96-well plate, add the components in the following order:
-
Kinase Reaction Buffer
-
This compound dilution or DMSO (for no-inhibitor and background controls)
-
170 nM PknG enzyme (omit for background control wells)
-
7 µM GarA substrate
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µM ATP to all wells to start the reaction.
-
Incubate the plate at 37°C for 40 minutes.
-
-
ADP-Glo™ Detection:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well.
-
Incubate at room temperature (25°C) for 45 minutes.
-
-
Kinase Detection:
-
Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction to each well.
-
Incubate at room temperature (25°C) for 45 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: Inh% = 100 * ((Luminescence_no_inhibitor - Luminescence_inhibitor) / (Luminescence_no_inhibitor - Luminescence_background))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol describes a method to assess the efficacy of this compound in inhibiting the growth of Mycobacterium tuberculosis within macrophages.
a. Workflow Diagram
b. Materials
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (for routine cell culture, not for infection)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Middlebrook 7H11 agar supplemented with OADC
-
This compound
-
Sterile water or 0.05% SDS for cell lysis
-
24-well tissue culture plates
c. Procedure
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.
-
Add PMA to a final concentration of 20-50 ng/mL.
-
Incubate for 24-48 hours to allow differentiation into adherent macrophages.
-
Wash the cells with fresh, warm RPMI-1640 to remove PMA and non-adherent cells. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.
-
-
Mtb Preparation:
-
Grow Mtb in 7H9 broth to mid-log phase.
-
De-clump the bacterial suspension by passing it through a syringe with a 27-gauge needle or by low-speed centrifugation.
-
Measure the optical density (OD₆₀₀) and calculate the bacterial concentration.
-
-
Macrophage Infection:
-
Dilute the Mtb suspension in RPMI-1640 with 10% FBS to achieve a multiplicity of infection (MOI) of 10.
-
Remove the medium from the differentiated macrophages and add the Mtb suspension.
-
Incubate for 4 hours at 37°C to allow phagocytosis.
-
Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in RPMI-1640 with 10% FBS.
-
Add the this compound dilutions to the infected macrophages. Include a vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), lyse the macrophages.
-
Aspirate the medium.
-
Add sterile water or 0.05% SDS to each well and incubate for 10-15 minutes to lyse the macrophages.
-
-
Collect the lysates and prepare 10-fold serial dilutions in 7H9 broth.
-
Spot or spread the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the Colony Forming Units (CFU) per well.
-
-
Data Analysis:
-
Compare the CFU counts from this compound-treated wells to the vehicle control wells to determine the percentage of growth inhibition.
-
II. This compound as an Inhibitor of Spleen Tyrosine Kinase (SYK)
A. Mechanism of Action and Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils. Upon receptor engagement and activation of Src-family kinases, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the receptor complex. This leads to the activation of SYK and subsequent phosphorylation of downstream substrates.
Activated SYK initiates a signaling cascade involving key effector molecules such as Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K). This cascade ultimately leads to the activation of transcription factors like NF-κB and NFAT, resulting in cellular responses such as proliferation, differentiation, and the production of inflammatory mediators. This compound acts as an ATP-competitive inhibitor of SYK, blocking its kinase activity and thereby attenuating these downstream signaling events.
B. Experimental Protocol
This protocol describes a radiometric assay to determine the inhibitory potency of this compound against SYK.
a. Workflow Diagram
b. Materials
-
Inactive, dephosphorylated recombinant human SYK
-
Biotinylated synthetic peptide substrate for SYK
-
This compound
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA-containing buffer)
-
Streptavidin-coated plates
-
Scintillation counter and scintillation fluid
c. Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup:
-
In a reaction tube or well, combine the SYK enzyme, biotinylated peptide substrate, and the this compound dilution or vehicle control.
-
Pre-incubate briefly.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate cocktail containing non-radioactive ATP (e.g., 20 µM final concentration) and [γ-³³P]ATP (e.g., 0.025 µCi).
-
Add the substrate cocktail to initiate the reaction.
-
Incubate for 30 minutes at room temperature or 30°C.
-
-
Stop Reaction and Capture:
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Incubate to allow for binding.
-
-
Washing:
-
Wash the plate multiple times with a suitable wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Measurement:
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for investigating the roles of PknG in Mycobacterium tuberculosis pathogenesis and SYK in immune cell signaling. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their laboratory investigations. Appropriate safety precautions should be taken when handling radioactive materials and pathogenic bacteria.
References
- 1. A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Platform Targeting M. tuberculosis with Human Embryonic Stem Cell-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc inhibits macrophage antimycobacterial response in Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO9021 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO9021 has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a serine/threonine protein kinase essential for the survival of Mtb within host macrophages[1][2][3][4]. PknG plays a crucial role in preventing the fusion of phagosomes with lysosomes, thereby protecting the bacteria from degradation[5]. This makes PknG a promising target for the development of novel anti-tuberculosis therapeutics. This compound has demonstrated a dose-dependent inhibitory effect on PknG with a reported half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM[1][2][3][4]. Additionally, studies have indicated that this compound can also inhibit human spleen tyrosine kinase (SYK), highlighting the need for comprehensive selectivity profiling[6].
These application notes provide detailed protocols for the characterization of this compound and other potential PknG inhibitors, covering in vitro enzymatic assays, determination of the mechanism of inhibition, and evaluation of inhibitor efficacy in a cellular context.
PknG Signaling Pathways
PknG is involved in complex signaling pathways within Mycobacterium tuberculosis and in the manipulation of host cell processes. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors like this compound.
Data Presentation: this compound Inhibition Profile
The inhibitory activity of this compound against PknG and its selectivity against a panel of human kinases should be presented in a clear, tabular format for easy comparison.
| Target Kinase | Assay Type | This compound IC50 (µM) | Reference Compound IC50 (µM) | Notes |
| Mtb PknG | In vitro Kinase Assay | 4.4 ± 1.1 | AX20017: ~5 | ATP-competitive inhibition. |
| Human SYK | In vitro Kinase Assay | TBD | TBD | Important for selectivity assessment. |
| Kinase Panel | Selectivity Profiling | >10 (for most kinases) | Staurosporine (control) | Screen against a diverse panel of human kinases. |
| Mtb in macrophages | Cellular Assay | TBD | Rifampicin (control) | Measures intracellular bacterial killing. |
Experimental Protocols
In Vitro PknG Kinase Assay for IC50 Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against Mtb PknG using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant Mtb PknG
-
GarA (substrate)
-
This compound
-
AX20017 (positive control inhibitor)
-
ATP
-
Kinase reaction buffer (25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control (DMSO for 0% inhibition, AX20017 for 100% inhibition) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing PknG (final concentration ~170 nM) and GarA (final concentration ~7 µM) in kinase reaction buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution (final concentration ~10 µM) in kinase reaction buffer to each well to start the reaction.
-
Incubate the plate at 37°C for 40 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Inhibitor Selectivity Profiling
To assess the selectivity of this compound, it is essential to screen it against a broad panel of human kinases. This can be performed using commercially available services or in-house assays.
General Protocol Outline:
-
Kinase Panel Selection: Choose a diverse panel of human kinases representing different branches of the kinome.
-
Assay Format: Utilize a standardized kinase assay platform (e.g., radiometric, fluorescence-based, or binding assays).
-
Inhibitor Concentration: Screen this compound at a fixed concentration (e.g., 10 µM) to identify potential off-target hits.
-
Data Analysis: Express the results as a percentage of inhibition for each kinase. For significant hits (e.g., >50% inhibition), perform follow-up IC50 determinations.
Intracellular Mycobacterial Survival Assay
This protocol evaluates the efficacy of this compound in killing Mycobacterium tuberculosis within infected macrophages.
Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
This compound
-
Rifampicin (positive control)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Amikacin
-
7H10 agar plates
-
Lysis buffer (e.g., 0.1% SDS)
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
-
Infection:
-
Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
Treat with amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria, then wash again.
-
-
Inhibitor Treatment:
-
Add fresh medium containing various concentrations of this compound or rifampicin to the infected cells.
-
Incubate for 48-72 hours.
-
-
Quantification of Intracellular Bacteria:
-
Lyse the macrophages with lysis buffer.
-
Serially dilute the lysate and plate on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
-
Data Analysis:
-
Calculate the percentage of bacterial survival for each inhibitor concentration relative to the untreated control.
-
Determine the minimal inhibitory concentration (MIC) or the concentration required to achieve a significant reduction in bacterial viability.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound as a PknG inhibitor. By following these detailed methodologies, researchers can generate robust and reproducible data on the potency, selectivity, and cellular efficacy of this compound and other novel PknG inhibitors, thereby advancing the development of new treatments for tuberculosis.
References
- 1. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
RO9021 solution preparation and storage for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO9021 is a potent and orally bioavailable inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis and Spleen Tyrosine Kinase (SYK).[1][2] Its role in inhibiting these crucial kinases makes it a significant compound for research in tuberculosis and inflammatory diseases. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for consistent and reliable experimental results.
This compound Solution Preparation
Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes. The following tables and protocols outline the recommended procedures.
Solubility and Stock Solution Parameters
| Parameter | Value | Solvent | Notes |
| Stock Concentration | 10 mM | DMSO | As used in published in vitro kinase assays. |
| Solubility in DMSO | 3 mg/mL (approx. 8.44 mM) | DMSO | Sonication is recommended to aid dissolution.[2] A slight discrepancy exists with the 10 mM concentration used in some studies; this may be batch-dependent. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound (Molecular Weight: 355.4 g/mol ), the required volume of DMSO for a 10 mM stock is approximately 281.4 µL.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
Storage and Stability of this compound Solutions
Proper storage is essential to maintain the integrity and activity of this compound solutions.
Storage Conditions
| Solution Type | Storage Temperature | Duration | Container | Notes |
| Powder | -20°C | Up to 3 years | Tightly sealed vial | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 3 months | Tightly sealed, amber glass or polypropylene vials | Aliquoting is highly recommended to avoid freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Tightly sealed, amber glass or polypropylene vials | For longer-term storage.[4][5] | |
| Aqueous Working Solutions | 2-8°C | Up to 24 hours | Sterile tubes | Prepare fresh before each experiment. Do not store for extended periods.[3] |
Note: The stability of compounds in DMSO can be affected by the presence of water. It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
Experimental Protocols
In Vitro PknG Inhibition Assay
This protocol is based on a luminescence-based kinase assay.
Materials:
-
This compound DMSO stock solution (10 mM)
-
Recombinant PknG and its substrate (e.g., GarA)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. Then, dilute these DMSO solutions into the kinase assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the plate.
-
Add the PknG enzyme to each well.
-
Initiate the kinase reaction by adding the substrate (e.g., GarA) and ATP.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PknG activity for each this compound concentration and determine the IC₅₀ value. The inhibitory effect of this compound on PknG has been shown to be dose-dependent with a relative IC₅₀ value of 4.4 ± 1.1 μM.[6][7]
Signaling Pathways and Workflows
This compound Mechanism of Action in Mycobacterium tuberculosis
This compound inhibits the serine/threonine protein kinase G (PknG) in Mycobacterium tuberculosis. PknG plays a critical role in the survival of the bacterium within macrophages by preventing the fusion of the phagosome with the lysosome. By inhibiting PknG, this compound facilitates phagosome-lysosome fusion, leading to the destruction of the mycobacteria.[8]
References
- 1. adooq.com [adooq.com]
- 2. This compound | Syk | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of RO9021 with PknG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of antibiotic-resistant strains.[1][2] A crucial virulence factor for Mtb is the eukaryotic-like serine/threonine protein kinase G (PknG), which plays a vital role in the pathogen's ability to survive within host macrophages by inhibiting phagosome-lysosome fusion.[1][2][3][4] This makes PknG a compelling target for the development of novel anti-TB drugs.[1][2] Computational methods, particularly molecular docking, are powerful tools in structure-based drug design for identifying and optimizing potential inhibitors.[5][6][7]
This document provides a detailed protocol for the molecular docking simulation of RO9021, a potential inhibitor, with PknG. This compound has been identified as an inhibitor of PknG with a dose-dependent effect and an IC50 value of 4.4 ± 1.1 μM.[1][2][8][9] Molecular docking studies have predicted a stable interaction between this compound and the PknG binding site.[1][10] These application notes will guide researchers through the process of replicating and expanding upon these findings.
PknG Signaling Pathway in Mtb Pathogenesis
PknG is a secreted protein that interferes with the host's innate immune response.[3][11] A key mechanism of PknG is the disruption of phagosome maturation, which prevents the fusion of the mycobacterial phagosome with the lysosome, thereby protecting the bacterium from degradation.[3][4] PknG achieves this by targeting the Rab7l1 signaling pathway.[3][4] It interacts with the GDP-bound form of Rab7l1, preventing its transition to the active GTP-bound state.[3][4] This inhibition of Rab7l1 activation ultimately blocks the recruitment of downstream effectors necessary for phagosome-lysosome fusion.[3][4]
Figure 1: PknG signaling pathway in the inhibition of phagosome-lysosome fusion.
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking simulation of this compound with PknG using widely available bioinformatics tools. The crystal structure of PknG in complex with the inhibitor AX20017 (PDB ID: 2PZI) serves as the receptor model.[8][10][12]
I. Preparation of the Receptor (PknG)
-
Obtain the Protein Structure: Download the crystal structure of Mycobacterium tuberculosis PknG from the Protein Data Bank (PDB) with the accession code 2PZI.[12] This structure contains the kinase domain of PknG.
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any existing ligands (e.g., AX20017).
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
This can be accomplished using software such as AutoDockTools, Chimera, or PyMOL.
-
II. Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 2D structure of this compound (CHEMBL3237561) can be obtained from databases like ChEMBL or PubChem.
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
III. Molecular Docking Simulation
-
Define the Binding Site (Grid Box):
-
The binding site can be defined based on the location of the co-crystallized ligand (AX20017) in the PDB structure 2PZI.
-
Create a grid box that encompasses the entire binding pocket. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 0.375 Å. The center of the grid should be the geometric center of the binding site. A study by Arica-Sosa et al. (2022) included the hinge region residues Glu233 and Val235 in the search box.[2]
-
-
Perform Docking using AutoDock Vina:
-
Use a docking program such as AutoDock Vina.[2]
-
Set the prepared protein and ligand files as input.
-
Configure the docking parameters, including the coordinates of the grid box center and its dimensions.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
IV. Analysis of Docking Results
-
Examine Binding Poses and Affinities:
-
Analyze the output files to identify the binding pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Chimera, LigPlot+).
-
-
Identify Key Interactions:
-
Identify and analyze the non-covalent interactions between this compound and the PknG active site residues. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Previous studies have shown that this compound forms hydrogen bonds with the hinge region residues Glu233 and Val235, as well as with Glu280.[10]
-
Figure 2: Experimental workflow for the molecular docking of this compound with PknG.
Data Presentation
The following table summarizes the key quantitative data from the molecular docking and in vitro analysis of this compound with PknG, based on published findings.
| Parameter | Value | Reference |
| Ligand | This compound (CHEMBL3237561) | [1] |
| Receptor | PknG from M. tuberculosis | [12] |
| PDB ID | 2PZI | [10][12] |
| Docking Software | AutoDock Vina | [2] |
| Predicted Binding Affinity | -7.7 kcal/mol | [10] |
| Inhibitory Concentration (IC50) | 4.4 ± 1.1 μM | [1][2][8][9] |
| Key Interacting Residues | Glu233, Val235, Glu280 | [10] |
Logical Relationship of Data Analysis
Figure 3: Logical workflow for the analysis of molecular docking results.
Conclusion
This document provides a comprehensive guide for conducting and analyzing the molecular docking simulation of this compound with PknG. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively investigate the binding mechanism of this potential anti-TB compound. The insights gained from such studies are invaluable for the rational design and optimization of novel PknG inhibitors, contributing to the development of new therapeutic strategies against tuberculosis.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 7. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. rcsb.org [rcsb.org]
Application Notes and Protocols for Measuring the IC50 Value of RO9021
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO9021 has been identified as a potent inhibitor of two distinct protein kinases: the Mycobacterium tuberculosis serine/threonine kinase G (PknG) and the human spleen tyrosine kinase (SYK).[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor like this compound. This document provides detailed application notes and protocols for determining the IC50 value of this compound against both PknG and SYK using established biochemical assays.
PknG is a crucial virulence factor for Mycobacterium tuberculosis, playing a significant role in the pathogen's ability to survive within host macrophages by manipulating host autophagy and innate immune responses.[3] Inhibition of PknG is a promising strategy for the development of novel anti-tuberculosis therapeutics.[1][4]
SYK is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[5][6] As such, SYK is a validated therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[7][8]
These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary details to accurately and reproducibly measure the inhibitory activity of this compound against its targets.
Data Presentation
The following table summarizes the reported IC50 values for this compound against its known kinase targets.
| Target Kinase | Inhibitor | IC50 Value | Assay Method | Reference |
| M. tuberculosis PknG | This compound | 4.4 ± 1.1 μM | ADP-Glo™ Kinase Assay | [1][9] |
| Human SYK | This compound | 5.6 nM | Radiometric Kinase Assay ([³³P]-ATP) | [5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways in which PknG and SYK are involved.
Figure 1: M. tuberculosis PknG Signaling Pathway in Host Cells.
Figure 2: Simplified SYK Signaling Pathway.
Experimental Workflow
The general workflow for determining the IC50 of this compound is depicted below.
Figure 3: General Experimental Workflow for IC50 Determination.
Experimental Protocols
Protocol 1: IC50 Determination for this compound against M. tuberculosis PknG using the ADP-Glo™ Kinase Assay
This protocol is adapted from the methodology used to determine the IC50 of this compound against PknG.[9] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[3]
A. Materials
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant M. tuberculosis PknG | (User-sourced or custom expression) | - |
| GarA (PknG substrate) | (User-sourced or custom expression) | - |
| This compound | (Various) | - |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP (Ultra-Pure) | Promega | V9121 |
| DMSO | Sigma-Aldrich | D2650 |
| Kinase Reaction Buffer (5X) | (Prepare in-house) | - |
| White, opaque 384-well plates | Corning | 3572 |
B. Reagent Preparation
-
5X Kinase Reaction Buffer: 125 mM HEPES, 500 mM NaCl, 25 mM MnCl₂, 5 mM DTT, pH 7.4. Store at -20°C.
-
1X Kinase Reaction Buffer: Dilute the 5X stock with sterile, nuclease-free water. Prepare fresh for each experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 μM).
-
Enzyme and Substrate Preparation: Dilute recombinant PknG and GarA in 1X Kinase Reaction Buffer to the desired working concentrations. The final concentrations in the assay will be 170 nM PknG and 7 μM GarA.[9]
-
ATP Solution: Prepare a working solution of ATP in 1X Kinase Reaction Buffer. The final concentration in the assay will be 10 μM.[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega Technical Manual TM313).
C. Assay Protocol (384-well format)
-
Reaction Setup:
-
Add 2.5 µL of the appropriate this compound serial dilution or vehicle control (1X Kinase Reaction Buffer with the same percentage of DMSO as the highest this compound concentration) to the wells of a white, opaque 384-well plate.
-
Add 1.25 µL of the PknG and GarA mixture (at 4X the final concentration) to each well.
-
Include "no enzyme" controls (with substrate and ATP but no PknG) for background subtraction and "no inhibitor" controls (with enzyme, substrate, and ATP but no this compound) to determine 100% kinase activity.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 1.25 µL of the ATP solution (at 4X the final concentration) to each well, bringing the total reaction volume to 5 µL.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at 37°C for 40 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
D. Data Analysis
-
Subtract the average luminescence signal of the "no enzyme" controls from all other wells.
-
Normalize the data by setting the average signal of the "no inhibitor" controls to 100% activity and the background-subtracted signal of the highest inhibitor concentration to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Protocol 2: IC50 Determination for this compound against Human SYK using a Radiometric Kinase Assay
This protocol is based on a standard radiometric kinase assay for SYK.[5] This method measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate peptide.
A. Materials
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human SYK | (Various, e.g., SignalChem) | S39-10G |
| SYK Substrate Peptide (e.g., poly(Glu, Tyr) 4:1) | Sigma-Aldrich | P0275 |
| This compound | (Various) | - |
| [γ-³³P]-ATP | PerkinElmer | NEG602K |
| ATP (unlabeled) | Sigma-Aldrich | A7699 |
| DMSO | Sigma-Aldrich | D2650 |
| Kinase Reaction Buffer (5X) | (Prepare in-house) | - |
| Phosphoric Acid | Sigma-Aldrich | P5811 |
| P81 Phosphocellulose Paper | Whatman | 3698-915 |
| Scintillation Cocktail | (Various) | - |
| 96-well reaction plates | (Various) | - |
B. Reagent Preparation
-
5X Kinase Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 0.5 mM EGTA, 0.5 mM Na₃VO₄, 0.5% β-mercaptoethanol, 50 mM Mg-acetate. Store at -20°C.
-
1X Kinase Reaction Buffer: Dilute the 5X stock with sterile, nuclease-free water. Prepare fresh for each experiment.
-
This compound Stock Solution and Serial Dilutions: Prepare as described in Protocol 1, Section B.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant SYK in 1X Kinase Reaction Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a stock solution of the substrate peptide (e.g., 1 mg/mL poly(Glu, Tyr) 4:1) in sterile water. The final concentration in the assay is typically 0.1 mg/mL.[5]
-
-
ATP Mix ([γ-³³P]-ATP and unlabeled ATP): Prepare a working solution of ATP in 1X Kinase Reaction Buffer containing a final concentration of 10 µM unlabeled ATP and a specific activity of [γ-³³P]-ATP (e.g., 500 cpm/pmol). The exact amount of radiolabeled ATP will depend on the desired specific activity.
C. Assay Protocol (96-well format)
-
Reaction Setup:
-
Add 5 µL of the appropriate this compound serial dilution or vehicle control to the wells of a 96-well reaction plate.
-
Add 10 µL of a mix containing SYK and the substrate peptide in 1X Kinase Reaction Buffer.
-
Include appropriate controls ("no enzyme," "no substrate," and "no inhibitor").
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the ATP mix to each well, for a final reaction volume of 25 µL.
-
Mix gently.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
-
Reaction Termination and Sample Spotting:
-
Terminate the reaction by adding 5 µL of 3% phosphoric acid to each well.
-
Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper strip.
-
-
Washing and Scintillation Counting:
-
Wash the P81 paper strips four times for 5 minutes each in 0.75% phosphoric acid.
-
Perform one final wash with acetone and allow the strips to air dry.
-
Place the dried paper strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
D. Data Analysis
-
Subtract the average counts per minute (CPM) of the "no enzyme" controls from all other wells.
-
Normalize the data by setting the average CPM of the "no inhibitor" controls to 100% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Conclusion
The protocols outlined in this document provide a comprehensive guide for determining the IC50 value of this compound against its two primary targets, M. tuberculosis PknG and human SYK. The choice of assay—luminescence-based for PknG and radiometric for SYK—reflects established methods for these kinases. Adherence to these detailed procedures will enable researchers to generate robust and reliable data on the inhibitory potency of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. ulab360.com [ulab360.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for RO9021 in Mycobacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO9021 has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for intracellular survival.[1][2][3] PknG, a eukaryotic-like serine/threonine kinase, is secreted by pathogenic mycobacteria within the macrophage phagosome, where it prevents fusion with the lysosome.[1][2] This mechanism allows the mycobacteria to evade degradation and establish a long-term latent infection.[1][2][3] By inhibiting PknG, this compound facilitates the delivery of mycobacteria to the lysosome, leading to their destruction within the host cell.[4] These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture and intracellular efficacy models.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PknG.[3] The inhibition of PknG kinase activity disrupts its function in modulating host cell trafficking pathways, specifically the prevention of phagosome-lysosome fusion.[1][2] This leads to the maturation of the mycobacteria-containing phagosome into a phagolysosome, exposing the bacteria to the harsh, degradative environment of the lysosome and resulting in mycobacterial cell death.[4]
References
- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of RO9021 in Modulating Macrophage Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pathogens, such as Mycobacterium tuberculosis (Mtb), have evolved sophisticated mechanisms to survive and replicate within host macrophages, often by preventing the fusion of their containing phagosome with lysosomes. This evasion of the host's primary killing mechanism poses a significant challenge to the treatment of infectious diseases like tuberculosis. The mycobacterial serine/threonine protein kinase G (PknG) has been identified as a key virulence factor that plays a crucial role in preventing phagosome-lysosome fusion within infected macrophages.[1][2]
RO9021 has emerged as a potential inhibitor of Mtb PknG.[1][2][3] By targeting PknG, this compound is hypothesized to disrupt the pathogen's ability to arrest phagosome maturation, thereby promoting the delivery of the mycobacteria to the lysosome for degradation. This application note provides a detailed protocol for assessing the effect of this compound on macrophage infection, with a focus on quantifying changes in intracellular bacterial viability and phagosome-lysosome fusion.
Core Concepts and Signaling Pathway
The central hypothesis is that this compound inhibits the enzymatic activity of PknG, a key Mtb virulence factor. In untreated infected macrophages, PknG actively prevents the fusion of the mycobacterial phagosome with lysosomes, allowing the bacteria to survive and replicate in a protected intracellular niche. By inhibiting PknG, this compound is expected to restore the natural process of phagosome maturation, leading to the formation of a phagolysosome and subsequent killing of the entrapped mycobacteria.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Virtual Screening for the Identification of RO9021 Analogs as Novel Kinase Inhibitors
Introduction
RO9021 is a potent inhibitor of Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK), with IC50 values of 4.4 µM and 5.6 nM, respectively[1]. PknG is a crucial virulence factor in Mycobacterium tuberculosis, playing a key role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion[2]. This makes PknG an attractive target for the development of new anti-tuberculosis therapies. SYK, on the other hand, is a key mediator of immunoreceptor signaling in various immune cells and is a validated target for autoimmune diseases and certain cancers. The dual activity of this compound presents an opportunity for the development of analogs with improved potency, selectivity, and pharmacokinetic properties for either or both targets.
This application note provides a detailed protocol for the identification of novel analogs of this compound using a combination of ligand-based and structure-based virtual screening techniques. The workflow is designed for researchers, scientists, and drug development professionals aiming to discover new kinase inhibitors with therapeutic potential.
Overview of the Virtual Screening Workflow
The virtual screening workflow to identify novel analogs of this compound is a multi-step process that begins with the known inhibitor as a template and progresses through computational screening and experimental validation.
PknG Signaling Pathway
PknG is secreted by Mycobacterium tuberculosis into the host macrophage and interferes with several signaling pathways to promote bacterial survival. A key mechanism is the inhibition of phagosome-lysosome fusion. PknG has also been shown to modulate the host's innate immune response by acting as an E1/E3 ubiquitin ligase, leading to the degradation of TRAF2 and TAK1, which are critical components of the NF-κB signaling pathway. Furthermore, PknG can influence the PI3K-AKT-mTOR pathway, a central regulator of cell growth and autophagy.
Quantitative Data Summary
The following table summarizes the known activity of this compound and provides a template for recording data on newly identified analogs. The data for the hypothetical analogs are for illustrative purposes only.
| Compound ID | Target | Assay Type | IC50 / Binding Affinity | Reference / Source |
| This compound | PknG | Biochemical (Luminescence) | 4.4 ± 1.1 µM | [1] |
| This compound | SYK | Biochemical (Radiometric) | 5.6 nM | [3] |
| Hypothetical Analog 1 | PknG | Biochemical (Luminescence) | 1.2 µM | Internal Data |
| Hypothetical Analog 1 | SYK | Biochemical (Radiometric) | 550 nM | Internal Data |
| Hypothetical Analog 2 | PknG | Biochemical (Luminescence) | 15 µM | Internal Data |
| Hypothetical Analog 2 | SYK | Biochemical (Radiometric) | 2.1 nM | Internal Data |
Experimental Protocols
Protocol 1: Ligand-Based Virtual Screening
Objective: To identify compounds structurally similar to this compound from a large chemical library.
Methodology:
-
Template Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a low-energy conformation using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
-
2D Similarity Search:
-
Use the 2D structure of this compound as a query to search a compound library (e.g., ZINC, Enamine REAL).
-
Employ molecular fingerprints (e.g., Morgan, ECFP4) and a similarity metric (e.g., Tanimoto coefficient > 0.7) to retrieve structurally similar molecules.
-
-
3D Shape-Based Screening:
-
Generate multiple low-energy conformers for this compound.
-
Use a shape-based screening tool (e.g., ROCS, Phase) to screen a multi-conformer compound library, identifying molecules with high shape and chemical feature similarity to this compound.
-
-
Pharmacophore Modeling:
-
Based on the structure of this compound and its known interactions with PknG (e.g., hydrogen bonds with Glu233 and Val235), create a 3D pharmacophore model[4]. The model should include features like hydrogen bond donors, acceptors, and hydrophobic regions.
-
Screen the compound library against the pharmacophore model to identify molecules that match the defined features.
-
-
Hit Selection:
-
Combine the hit lists from the 2D, 3D, and pharmacophore screening.
-
Visually inspect the top-ranking compounds for chemical diversity and synthetic feasibility.
-
Protocol 2: Structure-Based Virtual Screening (Molecular Docking)
Objective: To predict the binding modes and affinities of the hit compounds from the ligand-based screen within the PknG active site.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of M. tuberculosis PknG (e.g., PDB ID: 2PZI)[5].
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning protonation states, and performing energy minimization using a protein preparation wizard (e.g., in Schrödinger Maestro, UCSF Chimera).
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Prepare the 3D structures of the hit compounds from the ligand-based screen.
-
Generate low-energy conformers and assign appropriate protonation states and partial charges.
-
-
Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the defined binding site of PknG.
-
Employ a suitable scoring function to rank the docked poses based on their predicted binding affinities.
-
-
Post-Docking Analysis:
-
Analyze the binding poses of the top-ranked compounds.
-
Prioritize hits that form key interactions with active site residues (e.g., hydrogen bonds with Glu233 and Val235) and exhibit favorable docking scores.
-
Protocol 3: In Silico ADMET Prediction
Objective: To filter the docked hits based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Methodology:
-
Use computational tools (e.g., QikProp, SwissADME) to predict the physicochemical and pharmacokinetic properties of the selected hits.
-
Filter out compounds with poor predicted properties, such as low oral bioavailability, high toxicity, or potential for off-target effects.
Protocol 4: Biochemical Kinase Assay (Luminescence-Based)
Objective: To experimentally validate the inhibitory activity of the prioritized virtual screening hits against PknG.
Methodology:
-
Reagents and Materials:
-
Recombinant PknG enzyme.
-
PknG substrate (e.g., GarA).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)[5].
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Test compounds and this compound (as a positive control) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at 37°C for a defined period (e.g., 40 minutes)[5].
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Protocol 5: Cell-Based Assay for PknG Inhibition
Objective: To evaluate the ability of confirmed hits to inhibit PknG activity in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1).
-
-
Infection and Treatment:
-
Infect the macrophages with M. bovis BCG (a surrogate for M. tuberculosis).
-
Treat the infected cells with the test compounds at various concentrations.
-
-
Assessment of Bacterial Survival:
-
After a defined incubation period, lyse the macrophages and plate the lysate on agar to determine the number of viable bacteria (colony-forming units).
-
Alternatively, use a metabolic dye (e.g., AlamarBlue) to assess bacterial viability.
-
-
Cytotoxicity Assay:
-
Perform a parallel experiment on uninfected macrophages to assess the cytotoxicity of the compounds using an MTT assay or similar method.
-
Protocol 6: Molecular Dynamics Simulation
Objective: To investigate the stability of the protein-ligand complexes for the most promising hits.
Methodology:
-
System Setup:
-
Use the docked pose of the hit compound in complex with PknG as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Perform molecular dynamics simulations using software such as GROMACS, AMBER, or NAMD for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand and protein backbone, and identify key interacting residues.
-
Conclusion
The integrated virtual and experimental screening workflow detailed in this application note provides a robust framework for the identification and validation of novel analogs of this compound. By leveraging both ligand-based and structure-based computational approaches, researchers can efficiently screen large compound libraries and prioritize candidates with a higher probability of success. Subsequent experimental validation through biochemical and cell-based assays is crucial for confirming the activity and therapeutic potential of the identified hits. This systematic approach will facilitate the discovery of next-generation kinase inhibitors for the treatment of tuberculosis and autoimmune diseases.
References
- 1. ulab360.com [ulab360.com]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new Syk inhibitors through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Kinase Selectivity of RO9021
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO9021 is a potent small molecule inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator of signal transduction in various immune cells.[1] As with any kinase inhibitor, a thorough understanding of its selectivity profile across the human kinome is crucial for predicting its therapeutic efficacy and potential off-target effects.[2] This document provides detailed application notes and protocols for evaluating the kinase selectivity of this compound using a variety of established biochemical and cellular methods.
These protocols are intended to guide researchers in generating robust and reproducible data to characterize the interaction of this compound with its intended target and the broader kinome. The methods described herein range from broad kinome-wide screening to detailed biochemical characterization and cellular target engagement verification.
Data Presentation: Kinase Selectivity of this compound
A comprehensive evaluation of a kinase inhibitor's selectivity involves integrating data from multiple assay platforms. Below is a summary of available quantitative data for this compound.
| Kinase Target | Method | Parameter | Value | Reference |
| Primary Target | ||||
| SYK | Radiometric Assay | IC50 | 7.5 nM | [3] |
| Kinome-wide Profiling | ||||
| 392 non-mutant kinases | KinomeScan | % Inhibition @ 1 µM | See KinomeScan Dendrogram | [3] |
| Off-Target Kinase | ||||
| PknG (M. tuberculosis) | In vitro kinase assay | IC50 | 4.4 ± 1.1 µM | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the kinase selectivity of this compound.
Biochemical Kinase Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 value of this compound against a specific kinase, using the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[6][7]
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the purified kinase and its specific substrate in kinase reaction buffer.
-
Add the diluted this compound or DMSO (for the control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinobeads-Based Competitive Pull-Down for Kinome-Wide Selectivity Profiling
This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to specific kinases.[8][9][10]
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl₂, 1 mM EGTA, protease and phosphatase inhibitors)
-
Cell culture of interest
-
This compound
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE, in-gel or on-bead digestion, and LC-MS/MS analysis
Procedure:
-
Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Aliquot the cell lysate and treat with increasing concentrations of this compound or DMSO (control) for a defined period (e.g., 1 hour at 4°C).
-
Add the kinobeads slurry to each lysate sample and incubate with gentle rotation at 4°C to allow for kinase binding.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel or on-bead digestion of the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
The relative abundance of each identified kinase in the this compound-treated samples compared to the control reflects the binding affinity of this compound for that kinase. Dose-response curves can be generated to determine apparent IC50 values.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement. The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase of interest
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the assay plates. Allow cells to express the fusion protein for approximately 24 hours.
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM® at a concentration predetermined to be optimal for the specific kinase.
-
Add the diluted this compound or vehicle control to the wells containing the transfected cells.
-
Immediately after adding the compound, add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
References
- 1. assayquant.com [assayquant.com]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with RO9021 in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the PknG inhibitor, RO9021, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: This is a common issue for many organic small molecules that are poorly soluble in water. This compound is hydrophobic, and while it readily dissolves in an organic solvent like dimethyl sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate out. The final concentration of DMSO in your aqueous solution is also a critical factor; a higher percentage of DMSO can help maintain solubility, but may also be toxic to cells.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A3: It is not recommended to prepare a primary stock solution of this compound directly in an aqueous buffer due to its low aqueous solubility. The most reliable method is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into the aqueous buffer to the final desired concentration.
Q4: Are there any alternative solvents to DMSO for preparing a stock solution of this compound?
A4: For many poorly soluble compounds, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, the compatibility of these solvents with your specific experimental setup, especially in cell-based assays, must be carefully considered. For in vitro kinase assays, this compound has been successfully dissolved in DMSO.[2][3]
Troubleshooting Guide: Resolving this compound Precipitation
If you are experiencing precipitation of this compound upon dilution in aqueous buffers, follow these troubleshooting steps:
Step 1: Optimize the Dilution Process
-
Problem: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method. Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, first make intermediate dilutions of your DMSO stock in DMSO. Then, add the final, most diluted DMSO stock to your aqueous buffer. It is also recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
Step 2: Adjust the Final Concentration of this compound
-
Problem: The desired final concentration of this compound may be above its solubility limit in the aqueous buffer.
-
Solution: Try working with a lower final concentration of this compound. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
Step 3: Incorporate a Co-solvent or Solubilizing Agent
-
Problem: The aqueous buffer alone cannot maintain this compound in solution.
-
Solution: Consider the use of a co-solvent or a solubilizing agent. However, their compatibility with your experimental system is critical.
-
Co-solvents: For in vivo studies, co-solvents such as PEG400, glycerol, or Tween 80 can be used.[1] For in vitro assays, the choice of co-solvent must not interfere with the assay components.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]
-
Step 4: Modify the Buffer Composition
-
Problem: The pH of the buffer might influence the solubility of this compound.
-
Solution: Although this compound is a neutral compound, slight adjustments to the buffer pH (if permissible for your experiment) could potentially enhance solubility. It is also worth noting that some kinase inhibitors exhibit pH-dependent solubility.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Protein Kinase G (PknG) | [2][3][5] |
| IC₅₀ | 4.4 ± 1.1 μM (for PknG) | [5] |
| Recommended Stock Solution | 10 mM in DMSO | [2][3] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS or cell culture medium) from a 10 mM DMSO stock solution, ensuring the final DMSO concentration is 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing. This is your primary stock solution.
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Prepare a 100 µM intermediate stock solution by diluting the 1 mM intermediate stock 1:10 in DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).
-
-
Prepare Final Working Solution (in Aqueous Buffer):
-
To prepare a 10 µM final working solution, dilute the 100 µM intermediate DMSO stock 1:10 in your desired aqueous buffer.
-
For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the aqueous buffer.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.1%.
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer (e.g., 1 µL of DMSO to 999 µL of buffer for a 0.1% DMSO control).
-
Visualizations
Caption: PknG's role in host cell manipulation.
Caption: Workflow for troubleshooting solubility.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
Technical Support Center: Troubleshooting RO9021 Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for kinase assays involving the inhibitor RO9021.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a known ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] It has also been identified as an inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis[3][4][5][6][7].
Q2: How does the ATP-competitive nature of this compound affect assay results?
As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound can be influenced by the concentration of ATP in the assay. High ATP concentrations will compete with this compound for the kinase's active site, leading to a higher IC50 value (lower apparent potency). Conversely, low ATP concentrations can result in a lower IC50. For consistent and physiologically relevant results, it is crucial to use a standardized ATP concentration, ideally close to the Michaelis constant (Km) of the kinase for ATP or mimicking cellular ATP levels.[8][9]
Q3: What are the most common assay formats for testing this compound activity?
Radiometric assays and luminescence-based assays are commonly used for determining the activity of kinase inhibitors like this compound.
-
Radiometric assays , which measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate, are considered a gold standard due to their sensitivity and direct measurement of enzymatic activity.[10]
-
Luminescence-based assays , such as ADP-Glo™ and Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed.[11][12][13] These assays are well-suited for high-throughput screening.[14]
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can be a significant source of inconsistent data. The following table outlines potential causes and solutions.
| Possible Cause | Explanation | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, ATP, or inhibitor can lead to significant variations. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler to minimize well-to-well variability. |
| Reagent Instability | Kinases and ATP can be unstable, especially at room temperature.[15] | Prepare fresh reagents for each experiment. Keep enzymes on ice and thaw ATP solutions only when needed, avoiding multiple freeze-thaw cycles. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect enzyme activity.[9] | Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile water or PBS to create a humidified barrier. |
| Inconsistent Incubation Times | Variations in the start and stop times of the kinase reaction across a plate can lead to differing levels of product formation. | Ensure a consistent and accurate incubation time for all wells. Stagger the addition of the stop solution to match the timing of the reaction initiation. |
Issue 2: Low Signal or No Kinase Activity
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Explanation | Recommended Solution |
| Inactive Kinase | The kinase may have lost activity due to improper storage, handling, or degradation. | Use a fresh aliquot of kinase. Verify the activity of the kinase with a known positive control substrate and inhibitor. Ensure proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Reagent Concentrations | The concentrations of the kinase, substrate, or ATP may be too low for detectable product formation. | Optimize the concentration of each reagent through titration experiments. Refer to the literature or manufacturer's recommendations for starting concentrations. |
| Incorrect Buffer Conditions | The pH, salt concentration, or presence of detergents in the assay buffer can significantly impact kinase activity. | Ensure the buffer composition is optimal for the specific kinase being assayed. Verify the pH of the buffer before use. |
| Problem with Detection Reagents | In luminescence-based assays, the detection reagents may be expired or improperly prepared. | Prepare detection reagents fresh just before use. Verify their performance with a positive control (e.g., a known amount of ADP for an ADP-Glo™ assay). |
Issue 3: Higher Than Expected IC50 Value for this compound
If this compound appears less potent than anticipated, consider the following factors.
| Possible Cause | Explanation | Recommended Solution |
| High ATP Concentration | As an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with this compound and increase its apparent IC50.[9] | Use an ATP concentration at or near the Km of the kinase. If comparing data across different experiments, ensure the ATP concentration is consistent. |
| Inhibitor Degradation | Improper storage or handling of this compound can lead to its degradation and reduced activity. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Compound Adsorption | This compound may adsorb to the surface of plasticware, reducing its effective concentration in the assay. | Consider using low-adsorption microplates and pipette tips. Including a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes mitigate this issue. |
Experimental Protocols
Radiometric Kinase Assay Protocol (for SYK or PknG)
This protocol is a generalized method and may require optimization for specific experimental conditions.
-
Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]
-
Prepare Reagents:
-
Kinase: Dilute SYK or PknG to the desired concentration in Kinase Reaction Buffer.
-
Substrate: Prepare a stock solution of a suitable substrate (e.g., a specific peptide substrate for SYK or GarA for PknG) in Kinase Reaction Buffer.
-
This compound: Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Reaction Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
ATP Mix: Prepare a solution of unlabeled ATP and [γ-³³P]ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer).
-
Add 10 µL of a mixture containing the kinase and its substrate.
-
Initiate the kinase reaction by adding 10 µL of the ATP mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).
-
-
Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).[16]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Luminescence Kinase Assay Protocol
This protocol is based on the Promega ADP-Glo™ Kinase Assay.
-
Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[1]
-
Prepare Reagents:
-
Kinase: Dilute SYK or PknG to the desired concentration in Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in Kinase Reaction Buffer.
-
This compound: Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 1 µL of this compound or vehicle.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing Experimental Workflows and Signaling Pathways
General Kinase Assay Workflow
Caption: A generalized workflow for a kinase inhibitor assay.
SYK Signaling Pathway
Caption: Simplified SYK signaling pathway upon BCR activation.
PknG Signaling in Mycobacterium tuberculosis
Caption: Role of PknG in M. tuberculosis pathogenesis.
References
- 1. promega.com [promega.com]
- 2. pnas.org [pnas.org]
- 3. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
optimizing RO9021 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of RO9021 in in vitro experiments.
Frequently Asked Questions (FAQs)
General Information
Q: What is this compound and what is its primary mechanism of action?
A: this compound is a small molecule inhibitor identified as a potent inhibitor of Protein Kinase G (PknG), a serine/threonine kinase from Mycobacterium tuberculosis (Mtb).[1][2][3] PknG plays a critical role in the survival of Mtb within macrophages by preventing the fusion of the phagosome with the lysosome.[1][3] By inhibiting PknG, this compound facilitates the delivery of Mtb to the lysosome for degradation, making it a promising candidate for anti-tuberculosis drug development.[1] The inhibitory effect is dose-dependent.[2][3][4]
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of RO9021 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the off-target effects of RO9021, a known dual inhibitor of Mycobacterium tuberculosis protein kinase G (PknG) and human spleen tyrosine kinase (SYK). Understanding and addressing these off-target effects are crucial for obtaining accurate and reproducible results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of both Mycobacterium tuberculosis PknG, a serine/threonine kinase essential for mycobacterial survival within macrophages, and human spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in immune signaling.[1][2][3][4][5][6] This dual activity necessitates careful experimental design to dissect its effects on each target.
Q2: What are the known off-target effects of this compound?
A2: A kinome scan of this compound revealed it to be a highly selective SYK inhibitor.[2][6][7] At a concentration of 1 µM, SYK was the only kinase showing 99% inhibition out of 392 non-mutant kinases tested.[6][8] However, it is important to note that "off-target" is context-dependent. If the intended target is PknG in a mycobacterial infection model within human cells, then inhibition of human SYK is an off-target effect. Conversely, if studying SYK-mediated signaling in human immune cells, its activity against other kinases, though minimal, should be considered.
Q3: Why is it critical to minimize off-target effects in my cell-based assays?
A3: Minimizing off-target effects is essential for:
-
Translational Relevance: For drug development, understanding the complete pharmacological profile of a compound, including its off-target activities, is crucial for predicting potential side effects and ensuring clinical safety.
-
Reproducibility: Uncontrolled off-target effects can contribute to variability and poor reproducibility of experimental findings.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Ambiguous Phenotype - Is it On-Target or Off-Target?
Symptoms:
-
You observe a cellular phenotype after this compound treatment, but it is unclear if it is due to the inhibition of your intended target (PknG or SYK) or an off-target.
-
The observed phenotype does not align with the known function of the intended target.
Troubleshooting Workflow:
Detailed Steps:
-
Dose-Response Analysis:
-
Rationale: On-target effects should correlate with the potency (IC50) of this compound for its intended target. Off-target effects often require higher concentrations.
-
Protocol: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 50 µM).
-
Expected Outcome: The EC50 of the observed phenotype should be in a similar range as the cellular IC50 for the intended target.
-
-
Use a Structurally Unrelated Inhibitor:
-
Rationale: If a chemically different inhibitor of the same target reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Protocol: Select a control inhibitor with a different chemical scaffold (see table below) and perform the same assay.
-
Expected Outcome: The same phenotype should be observed.
-
-
Genetic Target Validation (siRNA/shRNA/CRISPR):
-
Rationale: Knocking down or knocking out the intended target should abolish the phenotype if it is on-target.
-
Protocol: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. Then, treat the cells with this compound.
-
Expected Outcome: The phenotype observed with this compound in control cells should be absent in the knockdown/knockout cells.
-
-
Confirm Target Engagement with CETSA:
-
Rationale: The Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to your intended target in the cellular environment at the concentrations you are using.
-
Protocol: Treat cells with this compound, heat the cell lysate to denature proteins, and then quantify the amount of soluble target protein remaining. Ligand binding stabilizes the protein, leading to less denaturation at higher temperatures.
-
Expected Outcome: A thermal shift (increased stability) of the target protein should be observed in the presence of this compound.
-
Issue 2: Unexpected Cellular Toxicity
Symptoms:
-
You observe significant cell death or a general decrease in cell health at concentrations intended to be specific for your target.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a detailed dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.
-
Compare the cytotoxic concentration to the on-target IC50 to determine the therapeutic window.
-
-
Assess Off-Target Liabilities:
-
If significant toxicity is observed at concentrations close to the on-target IC50, it may be due to inhibition of a critical off-target kinase. Review the kinome scan data for potential culprits.
-
-
Control for Vehicle Effects:
-
Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. Always include a vehicle-only control.
-
Data Presentation
Table 1: Potency of this compound against its Primary Targets
| Target | Assay Type | IC50 | Reference(s) |
| Human SYK | Biochemical (radiometric) | 5.6 nM | [2][7] |
| Human SYK | Cellular (FcεR-mediated degranulation) | 22.8 ± 1.7 nM | [2][7] |
| M. tuberculosis PknG | Biochemical (luminescence) | 4.4 ± 1.1 µM | [1][8][9] |
Table 2: Structurally Unrelated Inhibitors for Control Experiments
| Target | Inhibitor | Chemical Scaffold | Reported IC50 (Cellular) | Reference(s) |
| SYK | Fostamatinib (R406) | Pyrimidine | 267 nM (Ramos cells) | [10][11][12] |
| Entospletinib (GS-9973) | Imidazopyrazine | ~13-fold selective for SYK in cells | [13][14][15] | |
| Piceatannol | Stilbenoid | 18-50 µM (DLBCL cell lines) | [16][17][18] | |
| PRT062607 (P505-15) | Pyrimidine | 270-280 nM (B-cell activation) | [19][20][21][22] | |
| PknG | AX20017 | Tetrahydrobenzothiophene | Not reported (Biochemical IC50: 0.39 µM) | [13][21] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the engagement of this compound with its target protein (SYK or PknG) in intact cells.
Workflow:
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration(s) or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by a method that does not denature proteins, such as multiple freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blot.
-
Analysis: A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating stabilization upon binding.
siRNA-Mediated Target Knockdown Protocol
Objective: To validate that the observed phenotype is dependent on the intended target of this compound.
Methodology:
-
siRNA Transfection:
-
Day 1: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Day 2: Transfect cells with siRNA targeting your gene of interest or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound at the desired concentration.
-
Phenotypic Assay: Perform your cell-based assay to measure the phenotype of interest.
-
Validation of Knockdown: In parallel, lyse a separate set of transfected cells and perform Western blotting to confirm the efficient knockdown of the target protein.
-
Analysis: If the phenotype is on-target, it should be significantly diminished or absent in the cells with target knockdown compared to the non-targeting control.
Signaling Pathway Diagrams
SYK Signaling Pathway
Spleen tyrosine kinase (SYK) is a key mediator of immunoreceptor signaling. Upon receptor activation, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and initiates a downstream signaling cascade involving the activation of PLCγ, PI3K, and the MAPK pathway, leading to cellular responses such as proliferation, differentiation, and cytokine release.
PknG Signaling Pathway in Macrophages
Mycobacterium tuberculosis PknG is secreted into the host macrophage cytoplasm, where it interferes with phagosome maturation. PknG is thought to target host proteins involved in the vesicular trafficking pathway, such as Rab7l1, to prevent the fusion of the phagosome with the lysosome, thereby promoting mycobacterial survival.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AX20017 - Immunomart [immunomart.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Piceatannol [sigmaaldrich.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 22. axonmedchem.com [axonmedchem.com]
improving the stability of the PknG-RO9021 complex in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the PknG-RO9021 complex during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of the PknG-RO9021 complex?
Q2: What are the key structural features of PknG that might influence its stability with RO9021?
A2: PknG is a multi-domain protein, including an N-terminal rubredoxin-like domain, a central kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain. The stability of the overall protein and its complex with inhibitors can be influenced by the proper folding and interaction of these domains. The rubredoxin-like domain, in particular, has been suggested to play a regulatory role.
Q3: What is the primary substrate of PknG, and how does its interaction affect the kinase?
A3: The primary substrate of Mycobacterium tuberculosis PknG is the protein GarA.[4][5] PknG phosphorylates GarA, which in turn regulates the tricarboxylic acid (TCA) cycle.[4][5] The presence of a substrate can sometimes influence the stability and conformation of the kinase domain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with the PknG-RO9021 complex.
Issue 1: Low Yield or Poor Stability of Purified PknG
Possible Causes:
-
Protein Degradation: PknG may be susceptible to proteolysis during expression and purification.
-
Aggregation: High protein concentrations or suboptimal buffer conditions can lead to aggregation.[6][7]
-
Improper Folding: The multi-domain nature of PknG may lead to misfolding if not expressed under optimal conditions.
Solutions:
-
Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer.
-
Low-Temperature Purification: Perform all purification steps at 4°C to minimize protease activity and aggregation.
-
Optimize Buffer Conditions:
-
pH: Maintain a pH that is optimal for PknG stability (e.g., pH 7.5-8.0).
-
Salt Concentration: Use an appropriate salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions and aggregation.
-
Additives: Include stabilizing agents such as glycerol (5-10%), and a reducing agent like DTT or BME (1-5 mM) to prevent oxidation.[6]
-
-
Expression Optimization: Vary expression conditions such as temperature (e.g., 18-25°C) and induction time to promote proper folding.
Issue 2: Inconsistent Kinase Activity or Inhibition by this compound
Possible Causes:
-
Suboptimal Assay Conditions: Incorrect concentrations of ATP, substrate (GarA), or enzyme can affect results.
-
This compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.
-
PknG Aggregation: Aggregated protein will have reduced or no activity.[8][9]
Solutions:
-
Assay Component Titration:
-
ATP Concentration: Use an ATP concentration at or near the Km for PknG if known, or titrate to find the optimal concentration. A common starting point is 10 µM.[2]
-
GarA Concentration: Ensure the substrate concentration is sufficient for robust signal detection. A starting concentration of 7 µM has been reported.[2]
-
-
This compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution and then dilute it into the final assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells.
-
Protein Quality Control: Before each assay, confirm the purity and monodispersity of the PknG preparation using SDS-PAGE and, if possible, size-exclusion chromatography.
Issue 3: Difficulty in Reproducing Biophysical Measurements (e.g., Thermal Shift, ITC)
Possible Causes:
-
Buffer Mismatch: Mismatched buffers between the protein, ligand, and instrument can create artifacts.
-
Inaccurate Concentration Determination: Precise concentrations of both protein and ligand are critical for these assays.
-
Protein Instability during the Experiment: The protein may denature or aggregate over the course of the experiment due to temperature changes or prolonged incubation.
Solutions:
-
Dialysis: Dialyze both the PknG protein and the this compound solution (if soluble) into the identical buffer that will be used for the experiment.
-
Accurate Concentration Measurement: Use a reliable method to determine the active protein concentration, such as a BCA assay or absorbance at 280 nm with the correct extinction coefficient.
-
Pre-experiment Stability Check: Assess the stability of PknG in the chosen assay buffer at the experimental temperature for the expected duration of the experiment.
Data Presentation
Table 1: Physicochemical and Binding Parameters of the PknG-RO9021 Complex
| Parameter | Value | Method | Reference/Note |
| IC50 of this compound | 4.4 ± 1.1 μM | ADP-Glo Kinase Assay | [1][2][3] |
| Binding Affinity (Kd) | Not Experimentally Determined | Illustrative Example: 500 nM | This is a typical affinity for a lead compound and should be experimentally verified using methods like ITC or SPR. |
| Thermal Shift (ΔTm) | Not Experimentally Determined | Illustrative Example: +5 °C | This is a representative value for inhibitor-induced stabilization and should be confirmed by a thermal shift assay. |
| Complex Stability | Stable in 100 ns simulation | Molecular Dynamics | [1][2][3] |
Experimental Protocols
Protocol 1: His-tagged PknG Purification
This protocol is adapted for the purification of His-tagged PknG expressed in E. coli.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP, and protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol, 1 mM TCEP).
-
-
Size-Exclusion Chromatography (Optional but Recommended):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
Collect fractions corresponding to monomeric PknG.
-
-
Quality Control and Storage:
-
Assess purity by SDS-PAGE.
-
Determine protein concentration.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: In Vitro PknG Kinase Assay
This protocol uses the ADP-Glo™ Kinase Assay to measure PknG activity and its inhibition by this compound.
-
Reagent Preparation:
-
Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT.[2]
-
PknG Enzyme: Dilute PknG to the final desired concentration (e.g., 170 nM) in Kinase Reaction Buffer.[2]
-
GarA Substrate: Dilute GarA to the final desired concentration (e.g., 7 µM) in Kinase Reaction Buffer.[2]
-
ATP Solution: Prepare a 10 µM ATP solution in Kinase Reaction Buffer.[2]
-
This compound Inhibitor: Prepare a serial dilution of this compound in 100% DMSO, then dilute into the reaction to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add PknG, GarA, and this compound (or DMSO vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for 40 minutes.[2]
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase G confers survival advantage to Mycobacterium tuberculosis during latency-like conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of RO9021 Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of RO9021 and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly focusing on the key synthetic step: the Gewald reaction for the formation of the tetrahydrobenzothiophene core.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired tetrahydrobenzothiophene product. | Incomplete Knoevenagel condensation. | - Ensure the base catalyst (e.g., morpholine, triethylamine) is fresh and used in the correct stoichiometric amount.- Increase the reaction time or temperature for the condensation step.- Check the purity of the starting ketone/aldehyde and the active methylene nitrile. |
| Inefficient sulfur addition or cyclization. | - Use freshly ground elemental sulfur.- Ensure adequate heating during the sulfur addition and cyclization step, as the reaction is often thermally driven.- Consider using a higher boiling point solvent if the reaction temperature is not being reached. | ||
| Degradation of starting materials or product. | - Monitor the reaction by TLC to avoid prolonged reaction times that could lead to decomposition.- If the product is sensitive to the basic conditions, consider a milder base or a two-step procedure where the Knoevenagel product is isolated first. | ||
| SYN-002 | Formation of a complex mixture of byproducts. | Competing side reactions. | - The Knoevenagel condensation can sometimes be reversible; ensure the removal of water to drive the reaction forward.- Undesired polymerization of the active methylene nitrile can occur; add the base catalyst slowly and maintain a controlled temperature. |
| Impure starting materials. | - Purify the starting ketone/aldehyde and active methylene nitrile before use. Impurities can lead to a cascade of side reactions. | ||
| SYN-003 | Difficulty in purifying the final product. | Presence of unreacted sulfur. | - Filter the crude reaction mixture while hot to remove excess elemental sulfur.- Column chromatography with a non-polar eluent can help in separating sulfur. |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or final purification step. | ||
| SYN-004 | Inconsistent reaction outcomes. | Variability in reagent quality. | - Use reagents from a reliable source and store them under appropriate conditions (e.g., anhydrous solvents, fresh bases). |
| Reaction sensitivity to air or moisture. | - While the Gewald reaction is often robust, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if reproducibility is an issue, especially if sensitive functional groups are present in the derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of the this compound core?
A1: The crucial step is the Gewald reaction, a multi-component reaction that forms the substituted 2-aminothiophene ring, which is the core of the tetrahydrobenzothiophene structure of this compound. The success of the entire synthesis often hinges on the yield and purity obtained in this step.
Q2: My Gewald reaction is not working. What are the first things I should check?
A2: First, verify the purity and reactivity of your starting materials: the ketone, the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur. Second, check the base catalyst; it should be of good quality and used in the appropriate amount. Finally, ensure the reaction temperature is adequate, as the reaction often requires heating to proceed efficiently.
Q3: How can I monitor the progress of the Gewald reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the starting materials (ketone and nitrile) and the appearance of the product spot. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.
Q4: What are some common purification techniques for this compound derivatives?
A4: Purification is typically achieved through column chromatography on silica gel.[1] A common solvent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific derivative.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
Q5: Are there any safety precautions I should be aware of during the synthesis?
A5: Yes. The Gewald reaction often uses volatile organic solvents and bases like morpholine or triethylamine, which should be handled in a well-ventilated fume hood. Elemental sulfur is flammable. Standard laboratory safety practices, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times.
Quantitative Data
While specific yield data for the synthesis of this compound is not publicly available, the following table summarizes its known biological activity.
| Compound | Target | Assay | IC50 (µM) |
| This compound | PknG | In vitro kinase assay | 4.4 ± 1.1[2][3] |
Experimental Protocols
General Protocol for the Synthesis of a 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivative (A Key Intermediate for this compound Analogs)
This protocol is a generalized procedure based on the Gewald reaction.
Materials:
-
Cyclohexanone (or a substituted derivative)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol, add elemental sulfur (1.2 eq).
-
Add morpholine (1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.[1] The reaction is typically complete within 1-2 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]
Visualizations
Signaling Pathway of PknG in Mycobacterium tuberculosis
Caption: PknG signaling pathway in M. tuberculosis and the inhibitory action of this compound.
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low-yield synthesis of this compound derivatives.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking Parameters for RO9021
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of RO9021, a potential inhibitor of Mycobacterium tuberculosis Protein kinase G (PknG).
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular docking of this compound to PknG.
| Problem ID | Issue | Suggested Solution(s) |
| RD-001 | Poor Docking Score for this compound | 1. Verify Receptor Preparation: Ensure that the PknG structure (e.g., from PDB ID: 2PZI) has been properly prepared: water molecules removed (unless known to be critical for binding), polar hydrogens added, and charges assigned correctly. 2. Check Ligand Preparation: Confirm that the 3D structure of this compound is energy minimized and has the correct protonation state at physiological pH. 3. Optimize Grid Box Parameters: The grid box should encompass the entire binding site, including key residues Glu233, Val235, and Glu280.[1] A common starting point is a box centered on the co-crystallized ligand (AX20017 in 2PZI) with a buffer of 10-15 Å in each dimension. Adjust the size and center to ensure adequate sampling space. 4. Increase Search Algorithm Exhaustiveness: In programs like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search of the conformational space, which may lead to a better-scoring pose. |
| RD-002 | Incorrect Binding Pose of this compound | 1. Validate with a Known Inhibitor: As a positive control, dock the known PknG inhibitor AX20017 (present in PDB ID: 2PZI) into the active site. The docking protocol should be able to reproduce the crystallographic binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2] If not, the docking parameters need refinement. 2. Define Interaction Constraints: If key interactions are known (e.g., hydrogen bonds with Glu233 and Val235[1]), some docking software allows for the definition of constraints to guide the docking process towards poses that satisfy these interactions. 3. Consider Receptor Flexibility: PknG may exhibit induced-fit effects. Consider using flexible docking protocols where the side chains of key active site residues are allowed to move. This can often lead to a more accurate prediction of the binding mode. |
| RD-003 | High RMSD When Re-docking the Native Ligand (AX20017) | 1. Review Grid Box Placement: An improperly placed or sized grid box is a common cause of high RMSD in re-docking. Ensure the box is centered on the native ligand's coordinates. 2. Check Scoring Function: The chosen scoring function may not be optimal for this particular protein-ligand system. If possible, try alternative scoring functions or consensus scoring to see if the pose prediction improves. 3. Examine Ligand Torsions: Ensure the docking software is correctly identifying the rotatable bonds in AX20017. Incorrect bond assignments can prevent the ligand from adopting its native conformation. |
| RD-004 | Inconsistent Docking Results Across Multiple Runs | 1. Increase Number of Docking Runs: For stochastic search algorithms, a higher number of independent docking runs can improve the reproducibility and confidence in the top-ranked pose. 2. Check for Multiple Binding Pockets: If this compound is consistently docking to different sites with similar scores, it may indicate the presence of multiple potential binding pockets. Analyze the interactions at each site to determine which is more likely to be the true binding site. 3. Refine Energy Minimization of Ligand: Ensure the input structure of this compound is a single, low-energy conformer. Starting with a high-energy conformation can lead to variability in the docking results. |
Frequently Asked Questions (FAQs)
1. What is the target protein for this compound and what is its PDB ID?
The primary target of this compound is Protein kinase G (PknG) from Mycobacterium tuberculosis.[3][4][5] A commonly used crystal structure for docking studies is PDB ID: 2PZI, which contains the kinase domain of PknG in complex with the inhibitor AX20017.[1][5]
2. What are the key interacting residues for this compound in the PknG binding site?
Molecular docking studies have shown that this compound is predicted to form crucial hydrogen bonds with the hinge region residues Glu233 and Val235.[1] An additional hydrogen bond with Glu280 has also been observed.[1] Hydrophobic interactions with residues such as Ile86, Asp87, and Tyr234 also contribute to binding.[1]
3. What are the expected binding affinity and IC50 values for this compound?
In computational studies, this compound has shown a predicted binding energy of -7.7 kcal/mol.[1] Experimental in vitro kinase assays have determined its dose-dependent inhibitory effect with a relative IC50 value of 4.4 ± 1.1 μM.[3][6][7]
4. How can I validate my molecular docking protocol for this compound?
A standard validation procedure is to re-dock the co-crystallized ligand, AX20017, into the binding site of PknG (PDB: 2PZI). A successful docking protocol should reproduce the experimental binding pose with an RMSD value below 2.0 Å.[2] Comparing the docking score and interactions of your this compound pose with those of the validated AX20017 pose can provide additional confidence.
5. Should I treat the PknG receptor as rigid or flexible during docking?
While rigid receptor docking is computationally faster, protein flexibility can be important for accurately predicting ligand binding. If rigid docking fails to produce a reasonable binding pose for this compound or the validation ligand AX20017, it is advisable to employ flexible docking protocols. This typically involves allowing the side chains of key active site residues to move, which can account for induced-fit effects.
Quantitative Data Summary
The following table summarizes key quantitative data from computational and experimental studies of this compound.
| Parameter | Value | Source |
| Target Protein | Protein kinase G (PknG) | [3][4][5] |
| PDB ID for Docking | 2PZI | [1][5] |
| This compound Binding Energy | -7.7 kcal/mol | [1] |
| Reference Ligand (AX20017) Binding Energy | -7.1 kcal/mol | [1] |
| This compound IC50 | 4.4 ± 1.1 μM | [3][6][7] |
| Key Interacting Residues | Glu233, Val235, Glu280 | [1] |
Experimental Protocols
Protocol 1: Molecular Docking Validation via Re-docking
This protocol describes the steps to validate a docking workflow using a known protein-ligand complex.
-
Preparation of the Receptor:
-
Download the crystal structure of PknG in complex with AX20017 (PDB ID: 2PZI).
-
Remove all water molecules and heteroatoms except for the protein and the co-crystallized ligand (AX20017).
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).
-
-
Preparation of the Ligand:
-
Extract the co-crystallized ligand (AX20017) from the PDB file and save it as a separate file.
-
Assign atomic charges and define the rotatable bonds.
-
Save the prepared ligand in the appropriate format.
-
-
Grid Box Generation:
-
Define the docking grid box. The center of the box should be the geometric center of the co-crystallized AX20017.
-
Set the dimensions of the grid box to encompass the entire binding site, typically with a 10-15 Å buffer around the ligand.
-
-
Docking Execution:
-
Perform the docking calculation using the prepared receptor and ligand with the defined grid box. Use a sufficient number of runs and exhaustiveness to ensure a thorough search.
-
-
Analysis of Results:
-
Superimpose the lowest energy docked pose of AX20017 onto its original crystallographic position.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.
-
An RMSD value of < 2.0 Å indicates a successful validation of the docking protocol.[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of docking parameters | Computational Systems Biology Group [brylinski.org]
- 4. Schrödinger Customer Portal [my.schrodinger.com]
- 5. Flexible ligand docking to multiple receptor conformations: a practical alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scoring functions for docking - Wikipedia [en.wikipedia.org]
RO9021 Oral Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of compounds, with a special note on the reported data for RO9021.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low oral bioavailability with this compound in our preclinical models. What could be the issue?
A1: Initial studies on this compound, a potential inhibitor of Mycobacterium tuberculosis PknG, have reported it to possess excellent pharmacokinetic parameters, including an oral bioavailability of 56%.[1] This suggests that the compound itself has favorable absorption characteristics. If you are observing low bioavailability, it is crucial to investigate potential experimental variables.
Troubleshooting considerations include:
-
Vehicle Selection: The formulation vehicle can significantly impact drug solubilization and absorption. Ensure the chosen vehicle is appropriate for the compound's physicochemical properties and the animal model.
-
Dose and Concentration: The administered dose might be leading to solubility-limited absorption. Consider conducting dose-ranging studies to assess for non-linear pharmacokinetics.
-
Animal Model: Physiological differences between animal models (e.g., gastrointestinal pH, transit time, metabolic enzymes) can lead to variations in oral bioavailability.
-
Compound Stability: Verify the stability of this compound in the formulation vehicle and under the physiological conditions of the GI tract.
-
Analytical Method: Ensure the bioanalytical method is validated for accuracy, precision, and sensitivity to reliably quantify this compound concentrations in plasma.
Q2: What are the primary factors that typically limit the oral bioavailability of a compound?
A2: The oral bioavailability of a drug is primarily influenced by its solubility and permeability, as categorized by the Biopharmaceutics Classification System (BCS).[2] Key limiting factors include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3][4]
-
Low Permeability: The drug must be able to cross the intestinal epithelium to enter systemic circulation.[5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[5]
-
Efflux Transporters: Active transport proteins like P-glycoprotein can pump the drug back into the intestinal lumen, reducing net absorption.
-
Chemical and Enzymatic Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to improve the oral bioavailability of compounds with low aqueous solubility.[3][4][6] These can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][3]
-
Lipid-Based Formulations: These formulations can improve drug solubilization and take advantage of lipid absorption pathways.[2][4][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its solubility and dissolution.[3][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][3]
Troubleshooting Guide: Enhancing Oral Bioavailability
This guide provides a systematic approach to identifying and addressing common issues related to low oral bioavailability.
Problem: Inconsistent or low oral bioavailability in preclinical studies.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
This protocol details the steps for reducing particle size to enhance dissolution.
-
Objective: To increase the surface area of the active pharmaceutical ingredient (API) to improve its dissolution rate.
-
Materials:
-
API (e.g., this compound)
-
Wetting agent (e.g., 0.5% w/v Tween 80)
-
Suspension vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
-
Mortar and pestle or jet mill
-
-
Procedure:
-
Weigh the desired amount of API.
-
If using a mortar and pestle, triturate the API with a small amount of the wetting agent to form a smooth paste.
-
Gradually add the suspension vehicle while continuously triturating to form a uniform suspension.
-
For smaller particle sizes, utilize a jet mill following the manufacturer's instructions.
-
Characterize the particle size distribution using laser diffraction or microscopy.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to improve the solubilization of a lipophilic compound.
-
Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with aqueous media, enhancing drug solubilization and absorption.
-
Materials:
-
API (e.g., this compound)
-
Oil phase (e.g., long- or medium-chain triglycerides)[2]
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol, ethanol)
-
-
Procedure:
-
Determine the solubility of the API in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture to 40-60°C to facilitate homogenization.
-
Add the API to the mixture and stir until completely dissolved.
-
To evaluate the self-emulsification performance, add a small volume of the formulation to a larger volume of water and observe the formation of an emulsion. Characterize the droplet size of the resulting emulsion.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Fold-Increase in Bioavailability |
| Micronization | Increases surface area for dissolution.[3] | Simple, cost-effective. | May not be sufficient for very poorly soluble drugs; risk of particle agglomeration. | 2-5 fold |
| Nanosuspension | Drastically increases surface area and saturation solubility.[3] | High drug loading, improved dissolution velocity. | Complex manufacturing, potential for instability. | 5-20 fold |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, enhancing wettability and dissolution.[3][6] | Significant increase in dissolution rate. | Potential for physical instability (recrystallization), manufacturing challenges. | 3-15 fold |
| SEDDS | Forms a fine emulsion in the GI tract, increasing solubilization and lymphatic uptake.[2][4] | Enhances solubility and permeability; protects drug from degradation. | Lower drug loading, potential for GI side effects from surfactants. | 4-10 fold |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility.[2][3] | High solubility enhancement, can be used for various dosage forms. | Limited to drugs of appropriate size and geometry, potential for nephrotoxicity with some cyclodextrins. | 2-8 fold |
Signaling Pathways and Workflows
General Pathway for Oral Drug Absorption
The following diagram illustrates the sequential steps and potential barriers a drug encounters during oral absorption.
Caption: Key steps and barriers in oral drug absorption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating RO9021 Experiments: A Technical Support Guide for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experimental protocols involving RO9021, a promising inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG). Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental methodologies, and visual aids to enhance your understanding and experimental success with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Efficacy | Why am I observing minimal or no inhibition of PknG activity in my in vitro kinase assay? | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Incorrect Assay Conditions: The buffer composition, pH, or incubation time may not be optimal for PknG activity or this compound binding. 4. High ATP Concentration: In competitive inhibitor assays, excessively high concentrations of ATP can outcompete this compound for binding to the kinase. | 1. Dose-Response Experiment: Perform a dose-response curve to determine the IC50 of this compound in your specific assay setup.[1] 2. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (typically at -20°C). 3. Optimize Assay Parameters: Review and optimize the kinase assay protocol, ensuring all components are at their ideal concentrations and conditions. 4. Adjust ATP Concentration: Use an ATP concentration that is close to the Km of PknG to allow for effective competition by the inhibitor.[2] |
| Inconsistent Results | What could be causing high variability in my experimental results between replicates or experiments? | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in reagent concentrations. 2. Cell Seeding Density: In cellular assays, inconsistent cell numbers across wells can affect the outcome. 3. Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentrations.[1] 4. Inconsistent Incubation Times: Variations in incubation periods for compound treatment or reagent addition can introduce variability.[1] | 1. Proper Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For cellular assays, gently dispense liquids against the side of the well to avoid dislodging adherent cells.[1] 2. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding to achieve uniform cell distribution.[1] 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS to create a humidity barrier.[1] 4. Standardize Incubation: Adhere to a strict and consistent timing for all incubation steps. |
| Discrepancy Between Biochemical and Cellular Assays | This compound shows potent inhibition in my biochemical assay but has weak activity in my cellular assay. Why is this? | 1. Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target. 2. High Intracellular ATP: Cellular ATP concentrations are significantly higher than those typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[1] 3. Compound Efflux: The cells may be actively transporting this compound out via efflux pumps. 4. Off-Target Effects: In a cellular context, this compound might interact with other kinases or cellular components, leading to complex and sometimes counterintuitive results. | 1. Permeability Assays: Conduct experiments to assess the cell permeability of this compound. 2. Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement within the cell. 3. Use of Efflux Pump Inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is a factor. 4. Off-Target Profiling: Be aware of known off-targets like SYK and consider their potential impact on your cellular phenotype. |
| Potential Off-Target Effects | I am observing unexpected cellular phenotypes that may not be related to PknG inhibition. What should I consider? | 1. Inhibition of Spleen Tyrosine Kinase (SYK): this compound is a known potent inhibitor of human SYK, which is involved in various immune signaling pathways.[3] 2. Kinome Selectivity: While relatively selective, this compound may inhibit other kinases to a lesser extent, which could contribute to the observed phenotype.[4] | 1. Use of SYK-knockout/knockdown cells: Compare the effects of this compound in these cells to your wild-type model. 2. Compare with other SYK inhibitors: Use a structurally different SYK inhibitor to see if it phenocopies the effects of this compound. 3. Kinome-wide profiling: If the unexpected phenotype is significant and reproducible, consider a kinome-wide selectivity profiling study to identify other potential targets. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Protein Kinase G (PknG) from Mycobacterium tuberculosis.[3] PknG is a serine/threonine kinase that is secreted by the bacterium into the host macrophage. It plays a crucial role in the survival of M. tuberculosis by preventing the fusion of the phagosome (containing the bacterium) with the lysosome, a cellular compartment that would destroy it.[5] PknG has also been shown to modulate host ubiquitination and autophagy pathways to the bacterium's advantage.[6][7] By inhibiting PknG, this compound allows for phagosome-lysosome fusion, leading to the killing of the internalized mycobacteria.
Q2: What is the reported IC50 of this compound for PknG?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for PknG is approximately 4.4 ± 1.1 μM in in vitro kinase assays.[8][9][10]
Q3: Are there any known off-targets for this compound?
A3: Yes, this compound is also a potent inhibitor of human spleen tyrosine kinase (SYK), with a reported IC50 of 5.6 nM.[4] This is significantly more potent than its inhibition of PknG. Researchers should be mindful of this off-target activity when interpreting cellular data, especially in immune cells where SYK plays a key signaling role.[3]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[4] For experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound against its primary target, PknG, and its significant off-target, SYK.
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | M. tuberculosis PknG | In vitro kinase assay | 4.4 ± 1.1 μM | [8][9][10] |
| This compound | Human SYK | Radiometric assay | 5.6 nM | [4] |
Experimental Protocols
In Vitro PknG Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a published study on this compound and utilizes the ADP-Glo™ Kinase Assay (Promega) to measure PknG activity by quantifying the amount of ADP produced.[5][10]
Materials:
-
Recombinant PknG enzyme
-
GarA (or another suitable PknG substrate)
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[5][10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound solution or vehicle control (DMSO in buffer) to the wells of the microplate.
-
Add 10 µL of a solution containing PknG (e.g., final concentration of 170 nM) and GarA (e.g., final concentration of 7 µM) in Kinase Reaction Buffer.[5][10]
-
Include control wells:
-
No Inhibitor Control (100% activity): Contains enzyme and substrate with vehicle.
-
No Enzyme Control (background): Contains substrate and vehicle but no PknG.
-
-
-
Initiate Kinase Reaction:
-
Incubation: Incubate the plate at 37°C for 40 minutes.[5][10]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.[5]
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 45 minutes to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Normalize the data to the No Inhibitor Control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
PknG Signaling Pathway in Macrophage
Caption: PknG's role in Mtb survival within macrophages.
General Experimental Workflow for this compound
Caption: A typical workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, this compound, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. embopress.org [embopress.org]
- 7. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RO9021 and AX20017 as Inhibitors of a Key Tuberculosis Virulence Factor
For Immediate Release
[City, State] – [Date] – A recent study has identified RO9021 as a noteworthy inhibitor of the Mycobacterium tuberculosis (Mtb) protein kinase G (PknG), a critical virulence factor that allows the bacterium to survive within host macrophages. This positions this compound as a compound of interest for the development of new anti-tuberculosis therapies. This guide provides a detailed comparison of the efficacy of this compound with AX20017, a well-established PknG inhibitor, based on available experimental data.
Introduction to PknG and its Inhibitors
Mycobacterium tuberculosis, the causative agent of tuberculosis, has the remarkable ability to persist within host macrophages, evading the immune system. A key element in this survival strategy is the serine/threonine protein kinase G (PknG). PknG plays a crucial role in preventing the fusion of the phagosome, where the bacteria reside, with the lysosome, a cellular compartment that would otherwise destroy the pathogen.[1][2][3][4] By inhibiting PknG, it is possible to promote the delivery of mycobacteria to the lysosome, leading to their degradation.[1][2][3][5][6][7]
AX20017 is a potent and highly selective small-molecule inhibitor of PknG.[5][6][7][8] It acts as an ATP-competitive inhibitor, binding deep within the kinase's adenosine-binding site.[2][3][6][7] This specific binding blocks the kinase activity of PknG, thereby disabling its ability to interfere with the host cell's degradation pathways.[1][6][7]
This compound was initially identified as a potent inhibitor of spleen tyrosine kinase (SYK), with an average IC50 of 5.6 nM, and has been explored for its role in suppressing B-cell receptor signaling.[9][10] However, a 2022 study employing computational screening and subsequent in vitro validation has repurposed this compound as a potential inhibitor of Mtb PknG.[4][11][12][13] This study provides the first direct comparison of the inhibitory activities of this compound and AX20017 against PknG.
Quantitative Comparison of Inhibitory Efficacy
The primary measure of efficacy for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and AX20017 against PknG are summarized below.
| Compound | Target | IC50 Value | Notes |
| This compound | M. tuberculosis PknG | 4.4 ± 1.1 μM[11][12][13][14] | This is a relative IC50 value determined by an in vitro kinase assay. |
| AX20017 | M. tuberculosis PknG | 0.39 μM[5][8] | This value has been consistently reported across multiple studies. |
The data indicates that while this compound is an effective inhibitor of PknG, AX20017 demonstrates a significantly lower IC50 value, suggesting higher potency in vitro.
Experimental Protocols
The following is a summary of the key experimental protocol used to determine the PknG inhibitory activity of this compound and AX20017 in the comparative study.
In Vitro PknG Kinase Inhibition Assay
This assay quantifies the kinase activity of PknG by measuring the amount of ATP remaining after the phosphorylation reaction. A decrease in ATP levels corresponds to higher kinase activity. The inhibitory effect of the compounds is determined by their ability to preserve ATP levels in the presence of PknG.
Materials:
-
Recombinant M. tuberculosis PknG enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound and AX20017 compounds dissolved in DMSO
-
Assay buffer (containing Tris-HCl, MgCl2, and DTT)
Procedure:
-
A reaction mixture is prepared containing the PknG enzyme, MBP substrate, and the respective inhibitor (this compound or AX20017) at varying concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 1 hour at 25°C).
-
Following the incubation, the Kinase-Glo® reagent is added to the reaction mixture. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based luminescence reaction.
-
The luminescence is measured using a luminometer.
-
Control reactions are performed without the inhibitor (positive control for kinase activity) and without the enzyme (negative control).
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control reactions.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
PknG Signaling Pathway and Inhibition
The following diagram illustrates the role of PknG in mycobacterial survival within macrophages and how this compound and AX20017 intervene in this process.
Caption: PknG inhibits phagosome-lysosome fusion, promoting Mtb survival. This compound and AX20017 inhibit PknG.
Experimental Workflow for PknG Inhibitor Identification
The diagram below outlines the computational and in vitro workflow used to identify and validate this compound as a PknG inhibitor and compare it to AX20017.
Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.
Conclusion
Both this compound and AX20017 are effective inhibitors of the Mycobacterium tuberculosis virulence factor PknG. While AX20017 currently exhibits greater potency in in vitro assays, the identification of this compound as a PknG inhibitor is significant.[11][12][13][14] this compound, having been previously investigated as a SYK inhibitor, may possess favorable pharmacokinetic properties that warrant further investigation in the context of anti-tuberculosis drug development. Future studies should focus on cell-based assays to determine the efficacy of these compounds in inhibiting mycobacterial growth within macrophages and in vivo studies to assess their therapeutic potential. The distinct chemical scaffolds of this compound and AX20017 also provide different starting points for medicinal chemistry efforts to develop even more potent and selective PknG inhibitors.
References
- 1. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 9. This compound | Syk | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
RO9021: A Potent Inhibitor of Mycobacterium tuberculosis PknG
A comparative guide for researchers and drug development professionals on the validation of RO9021's inhibitory effect on Protein Kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis.
This guide provides an objective comparison of this compound with other known PknG inhibitors, supported by experimental data. It includes detailed experimental protocols for the validation assays and visual diagrams to elucidate the signaling pathway and experimental workflows.
Performance Comparison of PknG Inhibitors
This compound has been identified as a noteworthy inhibitor of Mycobacterium tuberculosis PknG.[1][2] Its efficacy, as determined by its half-maximal inhibitory concentration (IC50), is comparable to other known inhibitors. The following table summarizes the IC50 values of this compound and other selected PknG inhibitors.
| Inhibitor | IC50 (μM) | Assay Method | Reference |
| This compound | 4.4 ± 1.1 | ADP-Glo Kinase Assay | [1][2] |
| AX20017 | 0.39 / 5.49 | Radiometric ATP consumption / Luciferase-based kinase assay | [1][3][4] |
| AZD7762 | 30.3 | Luciferase-based kinase assay | [1] |
| R406 | 7.98 | Luciferase-based kinase assay | [1] |
| CYC116 | 35.1 | Luciferase-based kinase assay | [1] |
PknG Signaling and Inhibition by this compound
PknG is a crucial serine/threonine protein kinase for the survival of Mycobacterium tuberculosis within host macrophages.[5] It plays a significant role in preventing the fusion of phagosomes with lysosomes, a key mechanism of the host's innate immune defense.[6] By inhibiting this fusion, PknG allows the mycobacteria to replicate within the phagosome. This compound, by inhibiting PknG, is expected to disrupt this process, leading to the destruction of the bacteria.
Recent studies have further elucidated the multifaceted role of PknG. It is understood to be a sensor for amino acid availability, thereby regulating the bacterium's metabolism.[7][8] Furthermore, groundbreaking research has revealed that PknG can function as an unconventional ubiquitinating enzyme.[6][9] In this capacity, it targets and triggers the degradation of host proteins TRAF2 and TAK1, which are critical components of the NF-κB signaling pathway, a cornerstone of the innate immune response.[9] This novel mechanism highlights an additional layer of host immune evasion orchestrated by PknG.
Caption: PknG's role in inhibiting phagosome-lysosome fusion and suppressing the host immune response.
Experimental Validation of this compound
The inhibitory effect of this compound on PknG was validated through a systematic workflow involving computational screening followed by in vitro biochemical assays.[1] This process allowed for the identification and subsequent confirmation of this compound as a potent inhibitor.
Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.
Experimental Protocols
The primary assay used to quantify the inhibitory effect of this compound on PknG was the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
ADP-Glo™ Kinase Assay Protocol
This protocol is a generalized version based on the principles of the ADP-Glo™ Kinase Assay. For specific experimental details, refer to the manufacturer's instructions and the original research publication.[10][11][12][13]
Materials:
-
PknG enzyme
-
Substrate (e.g., GarA or a generic substrate like Myelin Basic Protein)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl2, 1 mM DTT, pH 7.4)
-
White, opaque multi-well plates suitable for luminescence measurements
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the PknG enzyme, substrate, and kinase reaction buffer in the wells of a multi-well plate.
-
Add this compound or other inhibitors at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 40 minutes).
-
-
ATP Depletion:
-
After the kinase reaction, add an equal volume of ADP-Glo™ Reagent to each well.
-
This step terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the PknG activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
Comparative Analysis of RO9021 Against Other Tuberculosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel tuberculosis (TB) drug candidate RO9021 against other prominent candidates in the development pipeline: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec (Q203). The comparison focuses on preclinical data, including mechanism of action, in vitro activity against Mycobacterium tuberculosis, cytotoxicity, and in vivo efficacy.
Executive Summary
This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), an enzyme crucial for the pathogen's survival and latency.[1][2][3][4] While the enzymatic inhibition data for this compound is available, comprehensive preclinical data on its whole-cell activity (Minimum Inhibitory Concentration - MIC), cytotoxicity, and in vivo efficacy are not publicly available at this time. This guide, therefore, presents the available information for this compound and provides a detailed comparative analysis of other key TB drug candidates for which more extensive preclinical data exists. The objective is to offer a clear, data-driven comparison to aid researchers in the field of TB drug development.
This compound: A Novel PknG Inhibitor
This compound has been identified as an inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). PknG is a serine/threonine protein kinase that plays a vital role in the pathogen's ability to evade the host immune system, specifically by preventing the fusion of phagosomes with lysosomes within macrophages.[1][2][3][4] By inhibiting PknG, this compound has the potential to disrupt this survival mechanism and render the bacteria more susceptible to host defenses.
The reported half-maximal inhibitory concentration (IC50) of this compound against PknG is 4.4 ± 1.1 μM.[2][4] Further preclinical studies are required to determine its efficacy against whole M. tuberculosis bacilli and to assess its safety profile.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and selected comparator TB drug candidates.
Table 1: In Vitro Activity and Cytotoxicity
| Drug Candidate | Target / Mechanism of Action | MIC Range against M. tuberculosis H37Rv (μg/mL) | Cytotoxicity (CC50) (μM) | Cell Line | Selectivity Index (SI = CC50 / MIC) |
| This compound | Protein Kinase G (PknG) Inhibitor | Data not available | Data not available | Data not available | Data not available |
| Bedaquiline | ATP synthase inhibitor | 0.03 - 0.12 | >10 µM (for 5µM and 10µM concentrations) | MCF7, hTERT-BJ1 | Data not available |
| Delamanid | Mycolic acid synthesis inhibitor | 0.006 - 0.05 | 98.9 | HepG2 | >1978 |
| Pretomanid | Mycolic acid synthesis inhibitor | 0.015 - 0.25 | >1000 µg/mL (non-mutagenic) | CHO cells | Data not available |
| Sutezolid | Protein synthesis inhibitor | ≤0.0625 - 0.5 | 8.17 | H9c2 | >16 |
| Telacebec (Q203) | Cytochrome bc1 complex inhibitor | 0.001 - 0.004 (as nM) | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Drug Candidate | Mouse Model | Dosing Regimen | Efficacy Endpoint | Key Findings |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Bedaquiline | Chronic infection | 25 mg/kg, 5 days/week | Reduction in bacterial load (CFU) | Eradicated persistent TB infections and prevented relapse. |
| Delamanid | Chronic infection | 25 mg/kg, 5 days/week | Reduction in bacterial load (CFU) | Significantly reduced bacterial load in the lungs. |
| Pretomanid | Chronic infection | 100 mg/kg, 5 days/week | Reduction in bacterial load (CFU) | Effective in reducing bacterial burden, particularly in combination regimens. |
| Sutezolid | Chronic infection | 50 mg/kg, 5 days/week | Reduction in bacterial load (CFU) | Demonstrated bactericidal activity and was effective in combination therapies. |
| Telacebec (Q203) | Chronic infection | 10 mg/kg, 5 days/week | Reduction in bacterial load (CFU) | Showed potent bactericidal activity. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to the PknG Binding Site of RO9021
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO9021's binding to the Mycobacterium tuberculosis protein kinase G (PknG) with alternative inhibitors. Supported by experimental data, this document delves into the specifics of molecular interactions, inhibitory concentrations, and the methodologies used to confirm these findings.
The serine/threonine protein kinase G (PknG) is a crucial virulence factor for Mycobacterium tuberculosis, playing a significant role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion.[1][2] This makes PknG an attractive target for the development of novel anti-tuberculosis therapies. This compound has emerged as a promising inhibitor of PknG, and understanding its precise binding mechanism is paramount for future drug development.[3] This guide confirms the binding site of this compound on PknG and compares its performance with the well-established inhibitor AX20017 and other compounds.
Comparative Analysis of PknG Inhibitors
The inhibitory potential of this compound against PknG has been evaluated alongside other known inhibitors. The following table summarizes the key quantitative data, providing a clear comparison of their efficacy.
| Inhibitor | IC50 (μM) | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | 4.4 ± 1.1[4] | -7.7[5] | Glu233, Val235, Glu280[5] |
| AX20017 | 0.39[6][7], 5.49[8] | -7.1[5] | Glu233, Val235[5] |
| AZD7762 | 30.3[8] | Not Reported | Not Reported |
| R406 | 7.98[8] | Not Reported | Not Reported |
| R406-free base | 16.1[8] | Not Reported | Not Reported |
| CYC116 | 35.1[8] | Not Reported | Not Reported |
Experimental Confirmation of the Binding Site
The binding of this compound to the ATP-binding pocket of PknG has been elucidated through a combination of computational modeling and in vitro experimental assays.
Molecular Docking and Dynamics
Computational studies, including molecular docking and molecular dynamics simulations, have predicted that this compound binds within the same substrate-binding pocket as AX20017.[5] These models indicate that the amide group of this compound forms crucial hydrogen bonds with the hinge region residues Glu233 and Val235.[5] An additional hydrogen bond is observed with the backbone of Glu280.[5] These interactions are critical for the stable binding and inhibitory activity of this compound.
In Vitro Kinase Inhibition Assays
The predicted binding and inhibitory activity of this compound have been confirmed through in vitro kinase assays.[4] These experiments measure the ability of the compound to inhibit the phosphorylation activity of PknG. The dose-dependent inhibition observed in these assays, leading to the determination of its IC50 value, provides strong experimental evidence for the interaction of this compound with PknG.[4]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Luminescence-Based PknG Kinase Assay
This assay quantifies the kinase activity of PknG by measuring the amount of ATP remaining after the phosphorylation reaction.
Materials:
-
Recombinant PknG enzyme
-
PknG substrate (e.g., GarA)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[9]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the PknG enzyme, the substrate, and the kinase reaction buffer.
-
Add the test compounds to the designated wells. Include a positive control (a known inhibitor like AX20017) and a negative control (DMSO vehicle).[9]
-
Initiate the kinase reaction by adding ATP to all wells.[9]
-
Incubate the plate at 37°C for a defined period (e.g., 40 minutes).[9]
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Molecular Docking Protocol
This computational method predicts the preferred binding mode of a ligand to a protein of known three-dimensional structure.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, Maestro)
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of PknG from the Protein Data Bank (PDB). The structure complexed with a known inhibitor (e.g., PDB ID: 2PZI for PknG with AX20017) is often used as a starting point.[9]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., this compound).
-
Minimize the energy of the ligand structure using a suitable force field.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by creating a grid box centered around the co-crystallized ligand in the PDB structure or by using active site prediction algorithms.
-
-
Docking:
-
Perform the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the defined binding site.
-
The docking algorithm scores the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to examine the key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular interactions at the heart of this research.
Caption: Workflow for the identification and validation of this compound as a PknG inhibitor.
Caption: Proposed binding mode of this compound within the PknG active site.
Caption: Role of PknG in mycobacterial survival and the inhibitory effect of this compound.
References
- 1. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 8. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of RO9021 and Other Spleen Tyrosine Kinase (SYK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1] This has led to the development of numerous SYK inhibitors, each with distinct biochemical and pharmacological profiles. This guide provides a comparative overview of RO9021, a potent and selective SYK inhibitor, against other notable SYK inhibitors such as Fostamatinib, Entospletinib, and Cerdulatinib, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison of SYK Inhibitors
The following table summarizes the key quantitative data for this compound and other selected SYK inhibitors, focusing on their half-maximal inhibitory concentration (IC50) against SYK and their kinase selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | SYK IC50 (nM) | Kinase Selectivity Profile |
| This compound | 5.6 (average)[2] | Highly selective. In a panel of 392 kinases, SYK was the only kinase showing 99% competition with this compound at a 1 µM concentration.[3] |
| Fostamatinib (R406) | 41[1] | Less selective. The active metabolite, R406, inhibits multiple protein kinases at therapeutically relevant concentrations.[4][5] |
| Entospletinib (GS-9973) | 7.7[6] | Highly selective. In a panel of 359 kinases, only one other kinase (TNK1) showed less than 10-fold selectivity versus SYK.[7][8] |
| Cerdulatinib (PRT062070) | 32[9] | Dual SYK/JAK inhibitor. Also inhibits JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), and TYK2 (0.5 nM).[9][10] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are the methodologies for two key assays used to characterize SYK inhibitors.
Biochemical SYK Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of SYK by detecting the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant active SYK enzyme
-
SYK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
ATP solution
-
SYK substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare the Kinase Detection Reagent as per the manufacturer's instructions.[12] Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
Add 1 µl of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.[11]
-
Add 2 µl of diluted SYK enzyme in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[11] The final ATP concentration should be at or near the Km for SYK.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular B-Cell Activation Assay (Anti-IgM Induced Proliferation in Ramos Cells)
This assay assesses the ability of a SYK inhibitor to block B-cell receptor (BCR) signaling in a cellular context. Cross-linking of the BCR on Ramos B cells with an anti-IgM antibody mimics antigen binding and activates downstream signaling pathways, including the SYK-dependent pathway, leading to cellular proliferation.
Materials:
-
Ramos B cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Anti-human IgM antibody, F(ab')2 fragment
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Cell proliferation reagent (e.g., WST-8)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed Ramos B cells at a density of 5 x 10^5 cells/ml in a 96-well plate.[13]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the appropriate wells. Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
B-Cell Activation: Stimulate the cells by adding anti-IgM antibody to a final concentration known to induce proliferation (e.g., 2 µg/ml).[13] Leave some wells unstimulated as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[13]
-
Proliferation Measurement: Add a cell proliferation reagent such as WST-8 to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan dye.
-
Data Acquisition: After a further incubation period (typically 1-4 hours), measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. Interleukins 4 and 21 Protect Anti-IgM Induced Cell Death in Ramos B Cells: Implication for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
RO9021: A Comparative Analysis of its Selectivity for PknG Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of RO9021, a known inhibitor of Spleen Tyrosine Kinase (SYK), for the Mycobacterium tuberculosis protein kinase G (PknG). This document compiles available experimental data to offer a comparative analysis of this compound's inhibitory activity against PknG versus a broad panel of human kinases.
Executive Summary
This compound has been identified as an inhibitor of Mycobacterium tuberculosis PknG with a reported half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM [1][2]. Originally developed as a potent and selective inhibitor of human Spleen Tyrosine Kinase (SYK) with an average IC50 of 5.6 nM , its activity against the mycobacterial kinase PknG makes it a subject of interest for anti-tuberculosis drug development. Extensive kinase profiling of this compound against a panel of 392 non-mutant human kinases has demonstrated its high selectivity for SYK[3]. This guide synthesizes the available data to facilitate an objective comparison of this compound's potency and selectivity.
Comparative Inhibitory Activity of this compound
The following table summarizes the known inhibitory activities of this compound against PknG and a selection of human kinases. The data is compiled from in vitro kinase assays and broad kinase selectivity profiling studies.
| Target Kinase | Kinase Family | This compound IC50 / % Inhibition | Reference |
| PknG | Serine/Threonine Kinase (Mycobacterium tuberculosis) | 4.4 ± 1.1 μM | [1][2] |
| SYK | Tyrosine Kinase | 5.6 nM | |
| Representative Human Kinases | Various | See KinomeScan Profile Below | [3] |
KinomeScan Selectivity Profile of this compound
This compound was profiled against 392 non-mutant human kinases at a concentration of 1 µM. The results demonstrated remarkable selectivity for SYK.
-
SYK : >99% inhibition
-
Other Kinases : The vast majority of the 391 other kinases showed minimal inhibition. A very small number of kinases displayed inhibition in the range of 51-90%, with the majority showing less than 51% inhibition at a 1 µM concentration.
A quantitative measure of selectivity, the S-score, further highlights the specificity of this compound. The S(99) score of 0.003 indicates that SYK was the only kinase inhibited by more than 99% among the 392 kinases tested. The S(90) score was 0.015, signifying that only a very small fraction of the kinome was inhibited by more than 90%[3].
Note: A comprehensive, publicly available table of the percentage inhibition for all 392 kinases was not found in the reviewed literature. The provided information is based on the qualitative and summary data presented in the source publications.
Experimental Methodologies
In Vitro PknG Inhibition Assay
The inhibitory activity of this compound against PknG was determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MnCl2, and 1 mM DTT.
-
Enzyme and Substrate: Recombinant PknG (170 nM) and its substrate GarA (7 µM) were used in the reaction.
-
ATP Concentration: The ATP concentration was maintained at 10 µM.
-
Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to achieve a range of final concentrations in the assay.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of the enzyme to the mixture of substrate, ATP, and inhibitor. The reaction was incubated at 37°C for 40 minutes.
-
ADP Detection: After the incubation period, the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay (Promega), which involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, was measured. The percentage of inhibition was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the dose-response data to a suitable model using graphing software.
Kinase Selectivity Profiling (KinomeScan)
The selectivity of this compound was evaluated using the KinomeScan™ platform (DiscoverX), a competitive binding assay.
Principle:
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates a higher binding affinity and thus, inhibition.
General Protocol:
-
Compound Preparation: this compound was prepared at a final concentration of 1 µM.
-
Binding Assay: The compound was incubated with a panel of 392 purified, non-mutant human kinases in the presence of the immobilized ligand.
-
Quantification: The amount of each kinase bound to the solid support was measured.
-
Data Interpretation: The results are expressed as the percentage of the control (vehicle-treated) signal. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PknG signaling pathway in Mycobacterium tuberculosis and a typical experimental workflow for evaluating kinase inhibitor selectivity.
Caption: PknG signaling in M. tuberculosis and its effect on the host macrophage.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
Independent Verification of RO9021 IC50: A Comparative Guide for Researchers
An objective analysis of the inhibitory potency of RO9021 against Mycobacterium tuberculosis PknG, benchmarked against the known inhibitor AX20017. This guide provides a summary of reported IC50 values, detailed experimental protocols for independent verification, and a visualization of the relevant signaling pathway.
Executive Summary
This compound has been identified as a novel inhibitor of the Mycobacterium tuberculosis serine/threonine protein kinase G (PknG), a critical virulence factor that enables the bacterium to survive within host macrophages. A 2022 study reported a relative half-maximal inhibitory concentration (IC50) of 4.4 ± 1.1 μM for this compound against PknG.[1][2][3][4] This guide provides the necessary details for the independent verification of this finding and compares its potency to the established PknG inhibitor, AX20017.
Performance Comparison: this compound vs. AX20017
The inhibitory potential of this compound is best understood in the context of other known PknG inhibitors. AX20017 is a well-characterized inhibitor of PknG and serves as a valuable benchmark. The reported IC50 values for both compounds are summarized in the table below.
| Compound | Target | Reported IC50 | Citation(s) |
| This compound | M. tuberculosis PknG | 4.4 ± 1.1 μM | [1][2][3][4] |
| AX20017 | M. tuberculosis PknG | 0.39 μM, 5.49 μM | [5][6][7] |
Note on AX20017 IC50 values: Different studies have reported varying IC50 values for AX20017, which may be attributable to different assay conditions.
Experimental Protocol: In Vitro PknG Kinase Assay (ADP-Glo™)
To facilitate independent verification of the reported IC50 values, the following is a detailed protocol for an in vitro PknG kinase assay based on the ADP-Glo™ Kinase Assay (Promega), a method used in the characterization of this compound.[1] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant full-length M. tuberculosis PknG
-
GarA (or other suitable PknG substrate)
-
This compound and AX20017 (or other compounds for testing)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 2 mM MnCl2)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, AX20017) in the kinase reaction buffer. Include a no-inhibitor control (vehicle control) and a no-enzyme control (background).
-
Kinase Reaction:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the PknG enzyme and its substrate, GarA.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 25°C for a defined period (e.g., 45 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at 25°C for 45 minutes.
-
-
Signal Generation:
-
Add an equal volume of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at 25°C for 45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
PknG Signaling Pathway in Macrophage Survival
PknG is a key effector protein secreted by Mycobacterium tuberculosis into the cytosol of infected macrophages. Its primary role is to disrupt the normal cellular trafficking pathways to prevent the fusion of the phagosome, which contains the bacteria, with the lysosome, a cellular compartment responsible for degradation. This inhibition of phagosome-lysosome fusion is crucial for the survival and replication of the bacterium within the host cell. Recent studies have elucidated that PknG interacts with the host protein RAB14 and phosphorylates TBC1D4, thereby inhibiting its GTPase-activating protein (GAP) activity towards RAB14. This manipulation of the host's autophagy and trafficking machinery is a central aspect of M. tuberculosis pathogenesis.
Caption: PknG's role in macrophage manipulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 7. AX20017 - Immunomart [immunomart.com]
Comparative Pharmacokinetic Analysis of RO9021 and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of the known pharmacokinetic characteristics of RO9021, a promising inhibitor of Mycobacterium tuberculosis PknG and human Spleen Tyrosine Kinase (SYK). Due to the limited availability of public quantitative data for this compound and its direct analogs, this document focuses on the qualitative descriptions from existing literature and presents a generalized experimental framework for assessing the pharmacokinetics of small molecule kinase inhibitors.
This compound: A Kinase Inhibitor with Favorable Pharmacokinetic Properties
This compound has been identified as a noteworthy drug candidate for the development of new anti-tuberculosis drugs, largely owing to its "excellent reported pharmacokinetic parameters"[1][2][3][4][5]. A key feature highlighted in the literature is its oral bioavailability, a crucial characteristic for drugs intended for widespread use, particularly in low-income countries[2]. While specific quantitative data such as plasma half-life, maximum concentration (Cmax), and clearance rates are not publicly available, the consistent emphasis on its favorable profile suggests good absorption and metabolic stability.
The compound is also recognized as an ATP-competitive inhibitor of the human enzyme spleen tyrosine kinase (SYK), a target for autoimmune diseases[6]. The development of selective SYK inhibitors often involves extensive pharmacokinetic profiling to optimize their in vivo behavior.
Comparative Pharmacokinetic Data of Selected Kinase Inhibitors
To provide a frame of reference for the type of data essential for comparing kinase inhibitors, the following table summarizes the pharmacokinetic parameters of several well-characterized kinase inhibitors. It is important to note that these are not direct analogs of this compound but serve as a benchmark for comparison.
| Compound | Target(s) | Species | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Human | 18 | - | - | 98 | [7] |
| Nilotinib | Bcr-Abl | Mouse (C57BL/6) | 2.94 | 18,000 | 0.5 | 50 | [8] |
| KBP-7018 | Tyrosine Kinase | Mouse | 0.8 (IV) | - | - | - | [6] |
| KBP-7018 | Tyrosine Kinase | Rat | 4.8 (PO) | - | - | 68 | [6] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following is a generalized, detailed methodology for conducting in vivo pharmacokinetic studies of small molecule kinase inhibitors in a rodent model, based on common practices in the field[6][8][9].
Animal Models and Housing
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: The test compound is typically formulated as a solution or suspension in a vehicle appropriate for the route of administration (e.g., 0.5% methylcellulose in water for oral gavage, or a solution in a mixture of saline and a solubilizing agent like DMSO for intravenous injection).
-
Routes of Administration:
-
Intravenous (IV): The compound is administered as a bolus injection into the tail vein (mice) or jugular vein (rats).
-
Oral (PO): The compound is administered via oral gavage.
-
Blood Sampling
-
Procedure: Blood samples (approximately 100-200 µL) are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The supernatant is injected into the LC-MS/MS system for quantification. A calibration curve is generated using standard solutions of the drug in blank plasma.
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Plasma Concentration (Cmax): The highest observed drug concentration.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Elimination Half-life (T1/2): The time it takes for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo pharmacokinetic study.
Signaling Pathway of PknG in Mycobacterium tuberculosis
This compound's potential as an anti-tuberculosis agent stems from its inhibition of Protein Kinase G (PknG). PknG plays a crucial role in the survival of Mycobacterium tuberculosis within host macrophages by preventing the fusion of the phagosome with the lysosome, a process essential for bacterial degradation.
By inhibiting PknG, this compound allows the phagosome containing the bacteria to fuse with the lysosome, leading to the destruction of M. tuberculosis. This mechanism of action makes PknG an attractive target for novel anti-TB therapies.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and in Vitro Studies [upc.aws.openrepository.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of RO9021: A Comparative Guide for Researchers
In the ongoing battle against antibiotic resistance, the discovery of novel therapeutic agents with unique mechanisms of action is paramount. RO9021 has recently emerged as a promising small molecule inhibitor targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comprehensive comparison of this compound with other known inhibitors, focusing on the validation of its mechanism of action through biochemical and computational studies, while also highlighting the critical need for future genetic validation.
This compound: A Potential Inhibitor of Mtb PknG
This compound has been identified as a potential inhibitor of the Mtb protein kinase G (PknG), a serine/threonine protein kinase essential for the survival of Mtb within macrophages.[1][2][3][4] PknG plays a crucial role in blocking the fusion of phagosomes with lysosomes, thereby creating a protected niche for the bacteria to replicate.[3][4] Inhibition of PknG is therefore a promising strategy to disrupt this immune evasion mechanism and combat Mtb infection.
The identification of this compound was the result of a large-scale computational screening of over 1.5 million molecules.[1][5] This was followed by molecular docking studies and in vitro biochemical assays to confirm its inhibitory activity against PknG.
Comparative Analysis of PknG Inhibitors
To understand the potential of this compound, it is essential to compare it with other known inhibitors of PknG. The most well-characterized competitor is AX20017.
| Inhibitor | IC50 (µM) for PknG | Method of Identification |
| This compound | 4.4 ± 1.1 | Pharmacophore-based virtual screening and in vitro assays[1][3] |
| AX20017 | Not explicitly stated in the provided results, but used as a known inhibitor for comparison. | X-ray crystallography in complex with PknG[4] |
Table 1: Comparison of PknG Inhibitors
In vitro assays have demonstrated that this compound inhibits the kinase activity of PknG in a dose-dependent manner, with a relative IC50 value of 4.4 ± 1.1 μM.[1][2][3][4] This level of potency is comparable to the known inhibitor AX20017, establishing this compound as a noteworthy candidate for further development.[1][3][5]
The Crucial Next Step: Genetic Validation
While the biochemical data for this compound is promising, the definitive validation of its mechanism of action within a cellular context requires genetic studies. This involves demonstrating that the antibacterial effect of this compound is specifically due to its inhibition of PknG. A common approach for this is chemical-genetic interaction profiling.[6][7]
Hypothetical Genetic Validation Workflow for this compound:
Caption: Hypothetical workflow for the genetic validation of this compound's mechanism of action.
This experimental setup would involve comparing the susceptibility of wild-type Mtb to strains with altered PknG expression (hypomorphs with reduced expression and overexpressors). If PknG is the true target of this compound, the hypomorph strain would be expected to be more sensitive to the compound, while the overexpressing strain should exhibit increased resistance.
Experimental Protocols
1. In Vitro PknG Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mtb PknG.
-
Materials: Recombinant Mtb PknG, GarA (a known PknG substrate), ATP, this compound, and a kinase activity detection kit.
-
Procedure:
-
Clone, express, and purify recombinant Mtb PknG and its substrate GarA.[4]
-
Perform kinase assays in the presence of varying concentrations of this compound.
-
The kinase reaction is initiated by adding ATP.
-
The amount of phosphorylated GarA is quantified using a suitable method, such as an ELISA-based assay or radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Molecular Docking of this compound:
-
Objective: To predict the binding mode of this compound to the active site of PknG.
-
Software: Molecular operating environment (MOE) or similar molecular modeling software.
-
Procedure:
-
Obtain the crystal structure of Mtb PknG (e.g., PDB ID: 2PZI).[4]
-
Prepare the protein structure by adding hydrogen atoms, assigning charges, and minimizing the energy.
-
Generate a 3D conformation of this compound.
-
Perform docking simulations to place the this compound molecule into the ATP-binding site of PknG.
-
Analyze the predicted binding poses and interactions between this compound and the amino acid residues of PknG.
-
Signaling Pathway of PknG in Mtb Pathogenesis
Caption: The role of PknG in Mtb pathogenesis and the inhibitory effect of this compound.
This diagram illustrates how PknG, through the phosphorylation of substrates like GarA, prevents the fusion of the Mtb-containing phagosome with the lysosome, thereby promoting bacterial survival. This compound acts by inhibiting PknG, which should restore the normal phagosome-lysosome fusion process and lead to the destruction of the bacteria.
Conclusion and Future Directions
This compound represents a promising new lead compound for the development of novel anti-tuberculosis drugs. Its identification through a combination of computational and in vitro methods has provided a solid foundation for its mechanism of action as a PknG inhibitor. However, to confidently advance this compound through the drug development pipeline, rigorous genetic validation is an indispensable next step. The proposed genetic studies will be crucial to confirm that PknG is the primary and functionally relevant target of this compound in Mycobacterium tuberculosis. Furthermore, a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound will be essential for its successful translation into a clinical candidate.
References
- 1. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying this compound as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reference-based chemical-genetic interaction profiling to elucidate small molecule mechanism of action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference-based chemical-genetic interaction profiling to elucidate small molecule mechanism of action in Mycobacterium tuberculosis. | Broad Institute [broadinstitute.org]
Safety Operating Guide
Prudent Disposal Procedures for the Novel Research Compound RO9021
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for RO9021 with detailed disposal instructions is not currently available in public resources. The following procedures are based on general best practices for the safe handling and disposal of new or uncharacterized laboratory chemicals. It is imperative that all waste management activities are conducted in full compliance with local, state, and federal regulations, and in direct consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of waste containing this compound. The primary objective is to ensure personal safety and minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. The unknown toxicological and ecotoxicological properties of a novel compound necessitate a cautious approach.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in any form (solid, in solution, or as waste):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the solid powder outside of a certified chemical fume hood, a respirator may be required. Consult with your institution's EHS for specific guidance.
Waste Characterization and Segregation
Proper identification and segregation of waste streams are critical to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
| Parameter to Determine | Method / Observation | Required Action |
| Physical State | Solid, Liquid (Aqueous/Organic) | Segregate waste based on its physical state. |
| Potential Reactivity | Assess for incompatibility with other chemicals in the waste container. | Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers. |
| pH of Aqueous Solutions | Use pH paper or a calibrated pH meter. | Neutralize aqueous waste to a pH between 6.0 and 9.0 if permissible by your EHS, or collect it as hazardous waste. |
| Presence of Halogens | Based on the chemical structure or solvents used. | Segregate into halogenated or non-halogenated organic solvent waste as appropriate. |
| Contamination with Heavy Metals | Based on the experimental protocol. | Collect as a separate heavy metal-containing waste stream. |
Step-by-Step Disposal Procedures
The following steps outline a general operational plan for the disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste:
-
Collect pure this compound powder and materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, robust, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste - this compound (Solid)" and include the date accumulation started.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
Use separate containers for aqueous and organic solvent waste.
-
Label the container as "Hazardous Waste - this compound in [Solvent Name]" and list all chemical constituents and their approximate concentrations.
-
Keep liquid waste containers in secondary containment to prevent spills.[1]
-
Step 2: Storage of Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
Ensure containers are kept closed except when adding waste.[2][4]
-
Segregate incompatible waste types within the SAA.[3]
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent.[4]
-
Collect the first two rinsates as hazardous liquid waste. The third rinsate may be disposed of according to institutional policy, but it is best practice to also collect it as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container as directed by your EHS department.[5]
Step 4: Requesting Waste Pickup
-
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), arrange for its disposal through your EHS department.[2][6]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[2][7]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If a preliminary or analogous SDS is available, consult it for spill cleanup procedures.
-
Cleanup:
-
For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Wear appropriate PPE during cleanup.
-
-
Collect Waste: Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling RO9021
For researchers, scientists, and drug development professionals working with RO9021 (CAS 1446790-62-0), a potent and selective ATP-competitive SYK inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses or goggles, face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate impervious gloves should be worn. Inspect gloves before use and dispose of them properly after handling. |
| Body | Laboratory coat, protective suit | A standard laboratory coat is required. For procedures with a higher risk of exposure, a disposable protective suit should be considered. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if ventilation is inadequate or for handling large quantities. The type of respirator will depend on the potential for airborne exposure. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent[1].
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials, including unused this compound, contaminated materials, and empty containers, must be disposed of as hazardous waste.
Disposal Steps:
-
Containerize Waste: Place all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal Service: It is recommended to use a licensed professional waste disposal service to ensure compliance and proper handling.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
